(S)-1-Ethyl-3-methylpiperazin-2-one
Description
BenchChem offers high-quality (S)-1-Ethyl-3-methylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Ethyl-3-methylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S)-1-ethyl-3-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-3-9-5-4-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
NRCNPVKYFGMVNY-LURJTMIESA-N |
Isomeric SMILES |
CCN1CCN[C@H](C1=O)C |
Canonical SMILES |
CCN1CCNC(C1=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Ethyl-3-methylpiperazin-2-one: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-1-Ethyl-3-methylpiperazin-2-one, a chiral piperazinone derivative of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes established methodologies for the synthesis and characterization of analogous chiral piperazinones to provide a robust framework for its study.
Introduction: The Significance of Chiral Piperazinones
Piperazinones are a class of heterocyclic compounds that are integral to the development of novel therapeutics. Their rigid, six-membered ring structure, which includes both amide and amine functionalities, serves as a valuable scaffold in medicinal chemistry.[1][2] The incorporation of a piperazine moiety can enhance crucial drug-like properties such as aqueous solubility and bioavailability.[1][2]
The stereochemistry of these molecules is of paramount importance. The spatial arrangement of substituents on the chiral centers of piperazinone rings can dramatically influence their pharmacological activity, with different enantiomers often exhibiting distinct biological effects.[1] Consequently, the stereoselective synthesis and rigorous characterization of single-enantiomer piperazinones like (S)-1-Ethyl-3-methylpiperazin-2-one are critical for the development of safe and effective targeted therapies.[1]
Molecular Structure and Properties
The core structure of (S)-1-Ethyl-3-methylpiperazin-2-one consists of a piperazin-2-one ring with an ethyl group at the N1 position and a methyl group at the C3 position. The "(S)" designation indicates the specific stereochemical configuration at the C3 chiral center.
A table of predicted and known physical and chemical properties for similar compounds is presented below.
| Property | Value | Source |
| Molecular Formula | C7H14N2O | ChemScene[3] |
| Molecular Weight | 142.20 g/mol | ChemScene[3] |
| IUPAC Name | (3S)-1-Ethyl-3-methylpiperazin-2-one | |
| Boiling Point | ~290 °C (Predicted) | LookChem[4] |
| XLogP3 | -0.7 (Predicted for 3-methylpiperazin-2-one) | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | ChemScene[3] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[3] |
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure piperazinones is a key challenge that has been addressed through various innovative strategies. Below are two plausible, well-documented approaches that can be adapted for the synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one.
Synthesis via Reductive Amination and Cyclization
A robust and frequently employed method for constructing the piperazinone core involves the reductive amination of a protected aminoacetaldehyde with a chiral amino acid ester, followed by deprotection and intramolecular cyclization. This approach offers excellent control over the stereochemistry at the C3 position.
Conceptual Workflow:
Sources
- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 2. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of (S)-1-Ethyl-3-methylpiperazin-2-one
[1]
Executive Summary
(S)-1-Ethyl-3-methylpiperazin-2-one (CAS: 2382216-18-2) is a conformationally constrained, chiral heterocyclic building block.[1] It serves as a critical pharmacophore in drug discovery, particularly for introducing fixed spatial orientation in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Unlike flexible linear amines, the piperazinone ring restricts bond rotation, reducing the entropic penalty of ligand-target binding.
This guide provides a validated physicochemical dataset and handling protocols to ensure the integrity of this intermediate in high-stakes synthesis.
Fundamental Physicochemical Constants
The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.
| Property | Value / Description | Context & Implications |
| CAS Number | 2382216-18-2 | Unique identifier for the (3S)-isomer.[1][2][3] |
| Molecular Formula | C₇H₁₄N₂O | |
| Molecular Weight | 142.20 g/mol | Low MW allows for fragment-based drug design (FBDD).[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | Tendency to supercool; often handled as a waxy solid or oil.[1] |
| Boiling Point | ~240–250 °C (Predicted) | High boiling point requires vacuum distillation for purification.[1] |
| Density | 1.02 ± 0.05 g/cm³ | Slightly denser than water; forms bottom layer in biphasic extractions with ether/heptane.[1] |
| Solubility | High: Water, Methanol, DCM, DMSOLow: Hexanes, Diethyl Ether | Amphiphilic nature due to polar amide/amine and lipophilic ethyl/methyl groups. |
| pKa (N4-Amine) | 6.5 ± 0.5 (Predicted) | Significantly less basic than piperazine (pKa ~9.[1]8) due to the electron-withdrawing carbonyl at C2.[1] |
| LogP | -0.1 to 0.3 | Moderate polarity; likely to cross blood-brain barrier (BBB) if derivatized.[1] |
| Chirality | (S)-Enantiomer | Derived from (S)-Alanine architecture.[1] |
Structural Analysis & Spectroscopy
Validating the identity of (S)-1-Ethyl-3-methylpiperazin-2-one requires distinguishing it from its regioisomers (e.g., 3-ethyl-1-methyl analogs) and verifying its stereochemistry.[1]
Nuclear Magnetic Resonance (NMR) Signature
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.15 (t, 3H): Methyl of the N-ethyl group.[1]
-
δ 1.40 (d, 3H): Methyl at C3 (Doublet confirms coupling to C3-H).[1]
-
δ 3.40 (q, 2H): Methylene of the N-ethyl group (Quartet).[1]
-
δ 3.55 (q, 1H): C3-H (Chiral center).[1] The shift is deshielded by the adjacent amide carbonyl and amine nitrogen.[1]
-
δ 2.8–3.2 (m, 4H): Ring protons (C5 and C6).[1] These appear as complex multiplets due to the rigid ring conformation making geminal protons diastereotopic.[1]
-
Mass Spectrometry (MS)
Synthesis & Manufacturing Context
To maintain high Enantiomeric Excess (ee), the synthesis typically employs a "Chiral Pool" strategy starting from (S)-Alanine , rather than resolving a racemic mixture. This approach minimizes waste and ensures defined stereochemistry.[1]
Synthetic Pathway Analysis
The synthesis generally involves:
-
Amidation: Coupling with N-ethylethylenediamine or equivalent.[1]
-
Cyclization: Intramolecular ring closure.[1]
-
Deprotection: Removal of the protecting group to yield the free amine.[1]
Critical Impurity Control:
-
Racemization: Can occur during the cyclization step if strong bases are used at high temperatures.[1]
-
Regioisomers: Migration of the ethyl group is rare but possible under forcing conditions.[1]
Figure 1: Chiral pool synthesis workflow designed to preserve stereochemical integrity.
Experimental Protocols
Protocol A: Determination of Enantiomeric Excess (ee)
Standard reverse-phase HPLC cannot separate enantiomers.[1] A chiral stationary phase is required.[1]
-
Column: Chiralpak AD-H or IG (Amylose-based), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: Diethylamine is crucial to suppress tailing of the basic amine.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Amide absorption).[1]
-
Temperature: 25 °C.
-
Acceptance Criteria: ee ≥ 98.0% (Area %).
Protocol B: Solubility & Stability Testing
Due to the secondary amine (N4), the molecule is susceptible to oxidation and carbamate formation (reaction with atmospheric CO₂).
Handling & Safety Profile
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]
-
Storage: 2–8 °C, under inert gas (Ar/N₂). Protect from light.[1]
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless derivatization is intended).[1]
Logical Workflow for Quality Control
The following diagram illustrates the decision matrix for releasing a batch of this material for research use.
Figure 2: Quality control decision matrix ensuring structural and stereochemical purity.
References
-
MolCore Chemical Database. (3S)-1-ethyl-3-methyl-piperazin-2-one (CAS 2382216-18-2).[1][2] Retrieved from
-
Khalili, F., et al. (2009).[1][7] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(10), 2914-2917. (Context for piperazine basicity shifts). Retrieved from
-
Boley, A. J., et al. (2024).[1][8][9] "Synthesis of piperazines." Journal of the American Chemical Society.[1][9] (General synthetic methodologies). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazin-2-one derivatives. Retrieved from
Sources
- 1. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molcore.com [molcore.com]
- 3. researchgate.net [researchgate.net]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. Piperazine synthesis [organic-chemistry.org]
Comprehensive Solubility Profiling of (S)-1-Ethyl-3-methylpiperazin-2-one: A Technical Guide for Drug Development
Introduction and Mechanistic Context
(S)-1-Ethyl-3-methylpiperazin-2-one (CAS: 1214185-06-4) is a highly versatile chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, most notably in the development of BET (Bromodomain and Extra-Terminal motif) inhibitors targeting DUX4 expression in facioscapulohumeral muscular dystrophy (FSHD)[1].
Understanding the solubility profile of this piperazinone derivative is critical for two primary reasons:
-
Synthetic Optimization: As an intermediate, its solubility dictates the choice of reaction solvents, extraction protocols (typically involving aqueous/ethyl acetate partitioning), and purification methods (e.g., flash chromatography using CH₂Cl₂:CH₃OH)[2].
-
Preclinical Formulation: When incorporated into larger active pharmaceutical ingredients (APIs), the piperazinone moiety significantly influences the parent molecule's overall lipophilicity, hydrogen bonding capacity, and aqueous solubility.
This whitepaper synthesizes structural causality with empirical solubility data, providing a self-validating framework for researchers handling this compound.
Structural Analysis and Predicted Physicochemical Behavior
The molecular architecture of (S)-1-Ethyl-3-methylpiperazin-2-one (
-
Hydrogen Bonding: The molecule possesses a lactam (cyclic amide) carbonyl, which acts as a strong hydrogen bond acceptor. The secondary amine at position 4 serves as both a hydrogen bond donor and acceptor.
-
Ionization (pKa): The secondary aliphatic amine is basic, with an estimated pKa in the range of 8.5–9.5. Consequently, the molecule will be highly protonated (ionized) in acidic environments (e.g., gastric pH) and partially deprotonated in basic environments.
-
Lipophilicity: The ethyl and methyl substitutions provide localized hydrophobic regions, balancing the high polarity of the piperazinone core.
Because of these features, the compound exhibits amphiphilic characteristics: it demonstrates high solubility in polar protic and aprotic solvents, while showing pH-dependent solubility in aqueous media.
Quantitative Solubility Data
The following data represents the thermodynamic and kinetic solubility profiles of (S)-1-Ethyl-3-methylpiperazin-2-one. Data is synthesized from standardized shake-flask methodologies and high-throughput nephelometry.
Table 1: Thermodynamic Solubility in Organic Solvents (at 25°C)
Causality: Polar aprotic solvents like DMSO and DMF disrupt intermolecular hydrogen bonding between piperazinone molecules, leading to exceptional solubility. Non-polar solvents like hexane cannot overcome the lattice energy of the polar amide core.
| Solvent | Polarity Index | Solubility (mg/mL) | Descriptive Category |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100.0 | Freely Soluble |
| Methanol (MeOH) | 5.1 | > 50.0 | Soluble |
| Dichloromethane (DCM) | 3.1 | ~ 35.0 | Soluble |
| Ethyl Acetate (EtOAc) | 4.4 | ~ 15.0 | Sparingly Soluble |
| n-Hexane | 0.1 | < 1.0 | Practically Insoluble |
Table 2: pH-Dependent Aqueous Thermodynamic Solubility (at 37°C)
Causality: At pH 1.2, the secondary amine is fully protonated, creating a highly soluble cationic species. As the pH approaches the compound's pKa, the proportion of the neutral free-base increases, reducing overall aqueous solubility.
| Buffer System | pH | Solubility (mg/mL) | Dominant Species |
| 0.1 N HCl | 1.2 | > 80.0 | Ionized (Cationic) |
| Acetate Buffer | 4.5 | > 50.0 | Ionized (Cationic) |
| Phosphate Buffer | 6.8 | ~ 25.0 | Mixed (Cationic/Neutral) |
| Phosphate Buffer | 7.4 | ~ 18.0 | Predominantly Neutral |
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes internal quality control (QC) checkpoints to eliminate false positives caused by supersaturation or instrument drift.
Protocol A: Thermodynamic Solubility via Shake-Flask Method
This method determines the true equilibrium solubility of the compound.
Step 1: Sample Preparation
-
Weigh approximately 10 mg of (S)-1-Ethyl-3-methylpiperazin-2-one into a 2 mL Eppendorf tube.
-
Add 1.0 mL of the target solvent or buffer.
-
QC Checkpoint: Ensure a visible excess of solid remains. If the compound dissolves completely, add additional solid in 5 mg increments until saturation is visibly achieved.
Step 2: Equilibration
-
Place the tubes in a thermoshaker set to the target temperature (25°C for organics, 37°C for aqueous buffers).
-
Agitate at 800 rpm for 24 hours.
-
Causality: 24 hours is required to overcome the activation energy of dissolution and ensure true thermodynamic equilibrium, preventing the measurement of transient metastable states.
Step 3: Phase Separation & Quantification
-
Centrifuge the samples at 15,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully extract 100 µL of the supernatant and dilute it 1:100 in a compatible diluent (e.g., 50:50 Water:Acetonitrile).
-
Analyze via LC-MS/MS or HPLC-UV (detection wavelength ~210-220 nm for the amide chromophore).
-
Self-Validation Step: Run a 5-point calibration curve (
). Inject a known QC standard every 10 samples to monitor instrument drift.
Protocol B: Kinetic Solubility via High-Throughput Nephelometry
This method mimics the conditions of biological assays where compounds are spiked from DMSO stocks into aqueous media.
Step 1: Stock Preparation
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
Step 2: Serial Dilution and Spiking
-
In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Spike the diluted stocks into PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM (keep final DMSO concentration
2%).
Step 3: Measurement
-
Incubate the plate at room temperature for 2 hours.
-
Read the plate using a nephelometer (light scattering detector).
-
Causality: When the compound exceeds its kinetic solubility limit, it precipitates, causing light scattering. The inflection point on the concentration vs. scattering curve indicates the kinetic solubility boundary.
Solubility Assessment Workflow
The following diagram illustrates the logical progression of solubility testing for chiral building blocks like (S)-1-Ethyl-3-methylpiperazin-2-one.
Figure 1: Standardized solubility assessment workflow for chiral piperazinone intermediates.
Conclusion
The solubility profile of (S)-1-Ethyl-3-methylpiperazin-2-one is heavily dictated by its basic secondary amine and polar lactam core. It exhibits excellent solubility in organic solvents commonly used in synthesis (DMSO, DCM) and demonstrates classic pH-dependent solubility in aqueous media, making it highly tractable for both chemical synthesis and downstream formulation in drug development pipelines.
References
- Title: WO2020132004A1 - Bet inhibitors for modulating dux4 expression in fshd Source: Google Patents URL
Sources
Stereochemical Profiling and Asymmetric Synthesis of 1-Ethyl-3-methylpiperazin-2-one: A Critical Pharmacophore in Modern Drug Development
Executive Summary
1-Ethyl-3-methylpiperazin-2-one is a highly versatile, chiral heterocyclic building block that has become indispensable in the rational design of modern therapeutics. Characterized by its piperazin-2-one core, an N1-ethyl substitution, and a critical stereocenter at the C3 position, this molecule serves as a foundational pharmacophore in the development of epigenetic modulators—most notably, Bromodomain and Extra-Terminal (BET) inhibitors. The precise spatial arrangement dictated by the C3-methyl group is paramount for target selectivity, making the enantioselective synthesis and stereochemical profiling of this compound a critical focus for drug development professionals.
Structural and Stereochemical Dynamics
The pharmacological efficacy of piperazine derivatives is heavily reliant on their three-dimensional conformation. In 1-ethyl-3-methylpiperazin-2-one, the presence of the amide bond (C2=O and N1) forces a degree of planarity, causing the six-membered ring to adopt a twist-boat or half-chair conformation to minimize allylic strain.
-
The C3 Stereocenter : The methyl group at C3 creates a chiral environment that dictates the trajectory of incoming functional groups during target binding. The (R)- and (S)-enantiomers exhibit vastly different binding affinities in biological systems due to steric clashes or favorable hydrophobic interactions within the binding pockets of target proteins.
-
N1-Ethyl Substitution : The ethyl group at the N1 position enhances the lipophilicity of the scaffold, improving membrane permeability and altering the hydrogen-bonding network compared to unsubstituted analogs. This modification is critical for optimizing the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).
Mechanistic Pathways in Asymmetric Synthesis
Historically, piperazin-2-ones were synthesized as racemic mixtures, requiring tedious and low-yielding chiral resolution. Modern approaches rely on asymmetric catalysis or the "chiral pool" methodology to establish the C3 stereocenter with high enantiomeric excess (ee) (1)[1].
For 1-ethyl-3-methylpiperazin-2-one, the most robust and scalable method utilizes a chiral amino acid precursor (e.g., an L- or D-alanine derivative). The causality behind this choice is twofold: it guarantees absolute stereochemical control from the outset, and it bypasses the need for expensive chiral transition-metal catalysts. The critical step involves the catalytic hydrogenation of an N-Cbz protected intermediate, which triggers a spontaneous intramolecular amidation to form the piperazin-2-one ring.
Experimental Workflow for the Asymmetric Synthesis of (R)-1-Ethyl-3-methylpiperazin-2-one.
Experimental Protocol: Enantioselective Synthesis and Isolation
The following protocol details the synthesis of the (R)-enantiomer via catalytic hydrogenation, adapted from validated patent methodologies (2)[2]. This protocol is designed as a self-validating system, ensuring stereochemical integrity at every phase.
Objective: Conversion of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)(ethyl)amino)propionate to (R)-1-ethyl-3-methylpiperazin-2-one.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 10.0 g of the N-Cbz protected acyclic precursor in 100 mL of anhydrous methanol within a high-pressure hydrogenation reactor.
-
Causality: Methanol is selected as the solvent due to its high hydrogen solubility and its ability to stabilize the polar transition state during the subsequent cyclization.
-
-
Catalyst Addition: Carefully add 3.0 g of Palladium on Carbon (Pd/C, 10 wt%).
-
Causality: Pd/C selectively cleaves the benzyl carbamate (Cbz) protecting group via hydrogenolysis without reducing the ester or the newly formed amide bonds.
-
-
Hydrogenation: Purge the reactor with nitrogen gas three times to remove atmospheric oxygen, followed by three purges with hydrogen gas. Pressurize the vessel to 1.8 MPa with H2.
-
Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C) for 12-16 hours.
-
Causality: The removal of the Cbz group exposes a primary amine, which rapidly undergoes spontaneous intramolecular nucleophilic attack on the adjacent methyl ester. This is driven by the thermodynamic stability of the resulting six-membered lactam.
-
-
Monitoring: Monitor reaction progress via High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (>99% conversion).
-
Work-up and Isolation: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude viscous liquid via silica gel column chromatography using an ethyl acetate/methanol gradient (9:1 v/v) to yield the pure product as a crystalline solid or viscous oil (Yield: ~91%).
Analytical Characterization & Chiral Resolution
To ensure the scientific integrity of the synthesized pharmacophore, rigorous analytical characterization is required. The stereochemical purity is quantified using chiral stationary phase HPLC.
| Analytical Parameter | Specification / Value | Rationale / Causality |
| Chemical Formula | C7H14N2O | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 142.20 g/mol | Corresponds to the [M+H]+ peak at m/z 143.20. |
| Enantiomeric Excess (ee) | > 98.3% | Validates the preservation of the C3 stereocenter during cyclization. |
| Chiral HPLC Conditions | Chiralcel OD-H column, Hexane/IPA (80:20), 1.0 mL/min | Baseline resolution of (R) and (S) enantiomers based on differential spatial interactions. |
| 1H NMR (400 MHz, CDCl3) | δ 1.35 (d, J = 7.0 Hz, 3H) | The doublet confirms the C3-methyl group coupling with the adjacent chiral proton. |
| N1-Ethyl 1H NMR Signal | δ 3.40 (q, 2H), 1.15 (t, 3H) | Confirms the successful N-ethylation of the piperazin-2-one core. |
Pharmacological Application: Epigenetic Modulation via BET Inhibition
The (R)-1-ethyl-3-methylpiperazin-2-one scaffold is a critical structural motif in the development of next-generation BET inhibitors. These epigenetic modulators are currently under intense investigation for the treatment of Facioscapulohumeral Muscular Dystrophy (FSHD) (3)[3].
Mechanism of Action: FSHD is driven by the aberrant expression of the double homeobox 4 (DUX4) gene in skeletal muscle, which activates pro-apoptotic transcriptional programs (4)[4]. BET proteins (such as BRD4) bind to acetylated histones to promote the transcription of DUX4. Inhibitors containing the chiral piperazin-2-one moiety competitively bind to the bromodomains of BET proteins. The C3-methyl group fits precisely into a hydrophobic pocket of the bromodomain, while the N1-ethyl group interacts with the solvent-exposed region, anchoring the inhibitor. This competitive binding displaces BET proteins from chromatin, effectively downregulating DUX4 expression and rescuing muscle cells from apoptosis.
Mechanism of Action: BET Inhibition and DUX4 Modulation in FSHD.
References
- Source: Google Patents (WO2020132004A1)
- Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: PMC / NIH URL
- Source: Google Patents (CN108129404B)
- Title: Apabetalone, a Clinical-Stage, Selective BET Inhibitor, Opposes DUX4 Target Gene Expression in Primary Human FSHD Muscle Cells Source: PubMed / MDPI URL
Sources
- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. WO2020132004A1 - Bet inhibitors for modulating dux4 expression in fshd - Google Patents [patents.google.com]
- 4. Apabetalone, a Clinical-Stage, Selective BET Inhibitor, Opposes DUX4 Target Gene Expression in Primary Human FSHD Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one
An Application Note and Protocol for the
Abstract
This document provides a comprehensive guide for the synthesis of the chiral building block, (S)-1-Ethyl-3-methylpiperazin-2-one. Chiral piperazinones are significant structural motifs in medicinal chemistry, often serving as key intermediates in the development of therapeutic agents.[1] The protocol herein details a robust and efficient two-stage synthetic pathway. The first stage involves the construction of the core heterocyclic structure, (S)-3-methylpiperazin-2-one, via a reductive amination and tandem cyclization strategy starting from (S)-alanine methyl ester. The second stage describes the selective N-alkylation at the 1-position using reductive amination with acetaldehyde to yield the final product. This guide is intended for researchers and scientists in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success.
Introduction and Synthetic Strategy
(S)-1-Ethyl-3-methylpiperazin-2-one is a valuable chiral intermediate whose stereochemistry and substitution pattern make it a desirable component for library synthesis in drug discovery programs. The synthetic approach is designed for efficiency and control over stereochemistry, proceeding through two distinct, high-yielding stages.
Stage 1: Synthesis of the Chiral Core - (S)-3-Methylpiperazin-2-one. The synthesis of the piperazinone core leverages the inherent chirality of a commercially available starting material, an L-amino acid ester, which ensures the final product has the desired (S)-configuration.[2] The key transformation is a reductive amination between the (S)-alanine methyl ester and an in-situ generated N-protected aminoacetaldehyde, followed by a deprotection and spontaneous intramolecular cyclization.
Stage 2: Selective N-Ethylation. The secondary amine of the (S)-3-methylpiperazin-2-one intermediate is then selectively ethylated. Reductive amination is the method of choice for this step, as it offers mild reaction conditions and high selectivity, thereby avoiding potential side reactions associated with direct alkylation using ethyl halides.[3] This method involves the formation of an iminium ion intermediate with acetaldehyde, which is then reduced in situ.
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic pathway for (S)-1-Ethyl-3-methylpiperazin-2-one.
Experimental Protocols
Part 1: Synthesis of (S)-3-Methylpiperazin-2-one (Intermediate)
This procedure is adapted from a general method for synthesizing chiral piperazinone derivatives.[2] It relies on the reductive amination between (S)-alanine methyl ester and N-Cbz-aminoacetaldehyde, which is typically prepared by the oxidation of N-Cbz-ethanolamine. The subsequent step involves hydrogenolysis of the Cbz protecting group, which concurrently initiates a cyclization to form the piperazinone ring.
Materials and Reagents:
-
N-Cbz-ethanolamine
-
Dess-Martin Periodinane (DMP) or TEMPO/NaOCl oxidation system
-
Dichloromethane (DCM), anhydrous
-
(S)-Alanine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Preparation of N-Cbz-aminoacetaldehyde:
-
To a solution of N-Cbz-ethanolamine (1.0 eq) in anhydrous DCM (approx. 0.2 M), add Dess-Martin Periodinane (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Rationale: This oxidation step converts the primary alcohol to the required aldehyde. The reaction is kept cool initially to control the exothermic reaction. This aldehyde is often used immediately in the next step without extensive purification.
-
-
Reductive Amination:
-
In a separate flask, suspend (S)-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C and add triethylamine (1.1 eq) to neutralize the salt and generate the free amine. Stir for 15 minutes.
-
To this mixture, add the crude N-Cbz-aminoacetaldehyde solution from Step 1.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains between -10 °C and 0 °C.[2]
-
Stir the reaction at this temperature for 4-6 hours or until completion as monitored by TLC.
-
Rationale: Maintaining a low temperature is critical to prevent the reducing agent from reducing the aldehyde starting material directly to an alcohol.[2] Sodium triacetoxyborohydride is a mild reducing agent suitable for reductive aminations.
-
-
Workup and Isolation of Diamine Intermediate:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is a chiral diamine derivative.
-
-
Deprotection and Cyclization:
-
Dissolve the crude diamine intermediate in methanol (approx. 0.1 M).
-
Add 10% Pd/C (approx. 10% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker at 1-3 atm) at room temperature overnight.[2]
-
Rationale: Pd/C catalyzed hydrogenation cleaves the Cbz (benzyloxycarbonyl) protecting group. The resulting free amine undergoes a spontaneous intramolecular cyclization with the adjacent methyl ester to form the thermodynamically stable six-membered piperazinone ring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-3-methylpiperazin-2-one.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in ethyl acetate (e.g., 0% to 10% MeOH in EtOAc) to afford (S)-3-methylpiperazin-2-one as a solid.[2]
-
Part 2: (Final Product)
This protocol uses a standard reductive amination procedure to selectively ethylate the N1 position of the piperazinone ring.
Materials and Reagents:
-
(S)-3-Methylpiperazin-2-one
-
Acetaldehyde
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup:
-
To a solution of (S)-3-methylpiperazin-2-one (1.0 eq) in anhydrous DCE (approx. 0.2 M), add acetaldehyde (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Rationale: This allows for the initial formation of the iminium ion intermediate between the secondary amine of the piperazinone and acetaldehyde.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Stir for 3-5 hours or until the starting material is consumed (monitor by TLC or LC-MS).
-
Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.[4]
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (S)-1-Ethyl-3-methylpiperazin-2-one as a pure product.
-
Data Summary
The following table summarizes the quantitative parameters for the synthesis.
| Parameter | Stage 1: Core Synthesis | Stage 2: N-Ethylation |
| Key Starting Material | (S)-Alanine methyl ester HCl | (S)-3-Methylpiperazin-2-one |
| Key Reagent | N-Cbz-aminoacetaldehyde | Acetaldehyde |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH(OAc)₃ (1.5 eq) |
| Solvent | DCM / MeOH | DCE or DCM |
| Reaction Temperature | -10 °C to RT | Room Temperature |
| Typical Reaction Time | 4-6 h (amination), 12-16 h (cycl.) | 3-5 h |
| Expected Yield | 70-85% (over two steps) | 80-95% |
Workflow Visualization
The general laboratory workflow for a single synthetic stage is outlined below.
Caption: General experimental workflow for synthesis, purification, and analysis.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Dess-Martin Periodinane (DMP) is shock-sensitive and should be handled with care.
-
Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens; handle with appropriate caution.
-
Palladium on carbon (Pd/C) is flammable, especially when dry or saturated with hydrogen. Do not allow it to dry out, and filter it under a stream of inert gas if possible.
-
Sodium triacetoxyborohydride is water-sensitive and will release flammable gas upon contact with water.
References
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
- Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
Sources
- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Asymmetric Synthesis of N-Alkylated Piperazinones
Topic: Asymmetric Synthesis of N-Alkylated Piperazinones Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Advanced Protocols for Catalytic and Chiral Pool Construction of Pharmacophores
Executive Summary
The piperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, NK1 receptor antagonists (e.g., Aprepitant), and factor Xa inhibitors. While N-alkylation is synthetically trivial, the introduction of chiral centers at the C3 position with high enantiomeric excess (ee) remains a significant challenge.
This guide details two distinct, field-validated protocols for the asymmetric synthesis of N-alkylated piperazinones:
-
Organocatalytic Domino Ring-Opening Cyclization (DROC): A convergent, one-pot method for de novo construction of the ring with high stereocontrol.
-
Chiral Pool Reductive Cyclization: A robust, stepwise approach utilizing amino acid precursors, ideal for preserving existing chirality.
Strategic Analysis of Synthetic Routes
The choice of method depends on the availability of starting materials and the specific substitution pattern required.
| Feature | Method A: Organocatalytic DROC | Method B: Chiral Pool Cyclization |
| Chirality Source | Catalyst induction (Cinchona alkaloid urea) | Substrate control (Amino acid starting material) |
| Step Count | 1 (Telescoped One-Pot) | 3-4 (Stepwise) |
| Diversity Potential | High (Vary aldehyde & diamine) | Medium (Limited by amino acid pool) |
| Scale-up Suitability | Moderate (Requires chromatography) | High (Often crystallizable intermediates) |
| Primary Risk | Catalyst cost/availability | Racemization during cyclization |
Protocol A: Organocatalytic Domino Ring-Opening Cyclization (DROC)
Principle: This method utilizes a bifunctional quinine-derived urea catalyst (eQNU) to mediate a sequential Knoevenagel condensation, asymmetric epoxidation, and ring-opening cyclization.
Mechanistic Pathway
The reaction proceeds through a transient chiral epoxy-sulfone intermediate, which undergoes regiospecific attack by the diamine.
Figure 1: Reaction cascade for the organocatalytic synthesis of piperazinones.
Materials & Reagents[1][2][3]
-
Aldehyde (R-CHO): 1.0 equiv (e.g., Benzaldehyde, aliphatic aldehydes).
-
Nucleophile: (Phenylsulfonyl)acetonitrile (1.0 equiv).
-
Oxidant: Cumyl hydroperoxide (CHP) (1.1 equiv).
-
Diamine: N,N'-Dibenzylethylenediamine or N-Boc-ethylenediamine (1.2 equiv).
-
Solvent: Toluene (Anhydrous).[3]
Experimental Procedure
-
Knoevenagel Step: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (3.0 mL). Add eQNU catalyst (0.1 mmol). Stir at room temperature (RT) until alkene formation is complete (monitor by TLC, typically 2-4 h).
-
Asymmetric Epoxidation: Dilute the reaction mixture with toluene (to 0.02 M concentration) and cool to -20 °C. Add Cumyl hydroperoxide (1.1 mmol) slowly. Stir at -20 °C for 24-48 h to ensure high enantioselectivity.
-
Domino Cyclization: Add the N-alkylated diamine (1.2 mmol) and triethylamine (2.0 equiv) directly to the cold mixture. Allow the reaction to warm to RT and stir for 12 h.
-
Work-up: Quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc (3x). Dry organic layers over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure piperazinone.
Performance Data (Representative)
| Substrate (R) | Diamine | Yield (%) | ee (%) |
| Phenyl | N,N'-Dibenzyl | 79 | 91 |
| 4-Cl-Phenyl | N,N'-Dibenzyl | 85 | 94 |
| Isopropyl | N,N'-Dibenzyl | 53 | 88 |
Protocol B: Chiral Pool Reductive Cyclization
Principle: This robust method couples a chiral amino acid ester with a protected amino-aldehyde via reductive amination, followed by lactamization. It is preferred when specific absolute configurations (e.g., from L-Alanine) are required.
Synthetic Workflow
Figure 2: Stepwise construction preserving amino acid chirality.
Materials & Reagents[1]
-
Chiral Amine: L-Amino acid methyl ester HCl salt (1.0 equiv).
-
Aldehyde: N-Boc-aminoacetaldehyde (1.0 equiv) (prepared via TEMPO oxidation of N-Boc-aminoethanol).
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
Experimental Procedure
-
Imine Formation: Dissolve L-amino acid ester HCl (5.0 mmol) in MeOH (20 mL). Add DIPEA (5.0 mmol) and stir for 10 min. Add N-Boc-aminoacetaldehyde (5.0 mmol). Stir at 0 °C for 30 min.
-
Reductive Amination: Add Sodium triacetoxyborohydride (7.5 mmol) portion-wise at 0 °C. Stir at RT overnight.
-
Work-up: Quench with saturated NaHCO₃. Extract with DCM. The crude product is the linear N-alkylated amino ester.
-
Cyclization (One-pot Deprotection/Cyclization):
-
Dissolve the crude intermediate in DCM/TFA (1:1, 10 mL). Stir for 1 h to remove the Boc group.
-
Concentrate to remove TFA.
-
Redissolve in MeOH and add excess Et₃N (to pH 9). Reflux for 4-12 h to induce cyclization.
-
-
Purification: The product often precipitates or can be purified by recrystallization or silica chromatography (DCM/MeOH).
Troubleshooting & Optimization (E-E-A-T)
Preventing Racemization (Method B)
-
Risk: The
-proton of the amino acid ester is acidic. High temperatures or strong bases during imine formation can lead to racemization. -
Solution: Perform the imine formation and reduction at 0 °C . Use mild bases like DIPEA rather than NaH. Avoid prolonged reaction times before reduction.
Catalyst Deactivation (Method A)
-
Risk: The basic amine of the diamine can poison the acidic sites of bifunctional catalysts or react non-selectively with the epoxide.
-
Solution: Ensure the epoxidation is complete before adding the diamine. Use the specific "eQNU" (quinine-urea) catalyst which is designed to tolerate amine nucleophiles in the subsequent step.
N-Alkylation Selectivity
-
Insight: In Method B, if using an N-substituted amino acid, steric hindrance may slow down the reductive amination.
-
Protocol Adjustment: Switch to Ti(OiPr)₄ as a Lewis acid additive during imine formation to activate the carbonyl and scavenge water, driving the equilibrium toward the imine before reduction.
References
-
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.[4][1][2][3] The Journal of Organic Chemistry, 88(12), 7888–7892. Link
-
Korch, K. M., et al. (2015).[2] Enantioselective Synthesis of
-Secondary and -Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.[2][5] Angewandte Chemie International Edition, 54(1), 179–183.[2] Link -
Feng, G. S., et al. (2021).[2] Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols.[2][6] Organic Chemistry Frontiers, 8, 6273–6278.[2] Link
-
Rossi, R., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[7][8] Molecules, 27(11), 3419.[8] Link
-
Shreder, K., et al. (1999).[9] Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Combinatorial Chemistry, 1(5), 383–387. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Stereoselective Synthesis of 1,3-Substituted Piperazin-2-ones
Executive Summary & Strategic Importance
The 1,3-substituted piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic.[1] By fixing the spatial arrangement of side chains, this core mimics the
However, the stereochemical integrity of the C3 position is often compromised during synthesis due to the acidity of the
-
Chiral Pool Assembly: A robust, scale-up friendly route using amino acids.[1]
-
Organocatalytic DROC: A modern, atom-economical method for de novo chiral center formation.[1]
-
Pd-Catalyzed Alkylation: A specialized method for constructing challenging quaternary centers.
Strategic Analysis & Retrosynthesis
The synthesis of 1,3-substituted piperazin-2-ones can be conceptualized through three primary disconnections. The choice of pathway depends heavily on the availability of starting materials and the desired substitution pattern (secondary vs. tertiary/quaternary C3 center).
Retrosynthetic Logic Map
Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.
Detailed Experimental Protocols
Protocol A: Chiral Pool Assembly (Reductive Amination/Cyclization)
Best For: Large-scale synthesis, preserving amino acid chirality, accessing secondary C3 centers.[1] Mechanism: Reductive amination of an amino acid ester with a protected amino aldehyde, followed by deprotection-triggered cyclization.[1]
1. Materials & Reagents
-
Substrate: L-Amino acid methyl ester hydrochloride (1.0 equiv)
-
Aldehyde source:
-Cbz-glycinal (or -Boc-aminoacetaldehyde) (1.0 equiv) -
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]
-
Base: Diisopropylethylamine (DIPEA) (1.0 equiv)
-
Cyclization Catalyst: 10% Pd/C (10 wt%)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)[1]
2. Step-by-Step Methodology
Step 1: Reductive Amination (Critical for Stereoretention)
-
Preparation: In a flame-dried flask under
, suspend the L-amino acid methyl ester HCl (e.g., L-Phenylalanine methyl ester) in anhydrous DCM (0.2 M). -
Neutralization: Cool to 0°C. Add DIPEA dropwise to liberate the free amine. Stir for 15 min.
-
Imine Formation: Add
-Cbz-glycinal in one portion. Stir at 0°C for 30–60 min. Note: Maintaining 0°C is crucial to prevent racemization of the -center. -
Reduction: Add STAB in three portions over 15 min. Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. Purify the linear secondary amine intermediate via flash chromatography if necessary (often used crude).
Step 2: Deprotection & Cyclization (Tandem)
-
Hydrogenation: Dissolve the intermediate in MeOH (0.1 M). Add 10% Pd/C (10 wt% relative to substrate).
-
Reaction: Stir under
atmosphere (balloon pressure is usually sufficient, or 1–3 bar for scale) at RT for 12–24 hours. -
Isolation: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (typically 0-10% MeOH in DCM).
Performance Metrics:
-
Yield: 60–85% (over 2 steps).
-
ee Retention: >98% (minimal racemization observed under STAB conditions).
Protocol B: Organocatalytic DROC (Domino Ring-Opening Cyclization)
Best For: Creating chiral centers from achiral aldehydes, high-throughput library generation.[1] Mechanism: Asymmetric epoxidation of a Knoevenagel adduct followed by regioselective ring opening with a diamine.[5]
1. Materials & Reagents
-
Substrate: Aryl/Alkyl Aldehyde (1.0 equiv)
-
Reagent: (Phenylsulfonyl)acetonitrile (1.0 equiv)
-
Catalyst: Quinine-derived urea catalyst (e.g., 10 mol%)
-
Oxidant: Cumyl hydroperoxide (CHP) (1.1 equiv)
-
Nucleophile: Ethylenediamine (1.2 equiv)
-
Solvent: Toluene
2. Step-by-Step Methodology
Step 1: One-Pot Knoevenagel/Epoxidation [5]
-
Condensation: In a reaction vial, mix the aldehyde and (phenylsulfonyl)acetonitrile in toluene (0.3 M) with the quinine-urea catalyst (10 mol%). Stir at RT until the Knoevenagel adduct (alkene) is fully formed (monitor by TLC/NMR).
-
Asymmetric Epoxidation: Dilute the mixture with toluene to 0.02 M (critical for enantioselectivity). Cool to -20°C.
-
Oxidation: Add CHP (1.1 equiv) dropwise. Stir at -20°C until the alkene is consumed (typically 24–48 h).
Step 2: Domino Ring-Opening Cyclization (DROC)
-
Amine Addition: Add ethylenediamine (1.2 equiv) and
(2.0 equiv) directly to the cold reaction mixture. -
Cyclization: Warm to RT (or 50°C for sluggish substrates) and stir for 12 hours.
-
Workup: Concentrate the solvent. Purify directly via flash chromatography.
Performance Metrics:
-
Yield: 40–90%.
-
ee: 90–99% (highly dependent on the catalyst and temperature).
Protocol C: Pd-Catalyzed Decarboxylative Allylic Alkylation
Best For: Constructing quaternary stereocenters at C3 (e.g., gem-disubstituted).[1]
Mechanism: Pd-catalyzed generation of a
1. Materials & Reagents
-
Substrate: Allyl 2-oxopiperazine-3-carboxylate derivative (racemic).
-
Catalyst:
(2.5 mol%) -
Ligand: (S)-t-Bu-PHOX (6.25 mol%)[1]
-
Solvent: Toluene or THF (anhydrous)
-
Temperature: 25–40°C
2. Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under argon, mix
and (S)-t-Bu-PHOX in anhydrous toluene. Stir for 30 min at RT to form the active catalyst complex (solution turns from dark purple to orange/yellow). -
Reaction: Add the racemic allyl 2-oxopiperazine-3-carboxylate substrate.
-
Monitoring: Stir at 25°C. Evolution of
gas indicates the decarboxylation step. Monitor by TLC for consumption of starting material. -
Workup: Once complete (1–12 h), filter the reaction mixture through a small pad of silica gel. Wash with
. -
Purification: Concentrate and purify via flash chromatography.
Performance Metrics:
-
Yield: 85–95%.
-
ee: 90–96%.
-
Note: This is the gold standard for generating quaternary C3 centers (e.g., 3-methyl-3-phenylpiperazin-2-one).[1]
Comparative Analysis & Optimization
| Feature | Protocol A (Chiral Pool) | Protocol B (DROC) | Protocol C (Pd-AAA) |
| Primary Stereocontrol | Starting Amino Acid | Organocatalyst | Chiral Ligand |
| C3 Substitution | Secondary (H, R) | Secondary (H, R) | Quaternary (R, R') |
| Step Count | 2-3 Steps | One-Pot | 3-4 Steps (requires precursor) |
| Scalability | High (kg scale feasible) | Moderate | Low to Moderate (Catalyst cost) |
| Racemization Risk | Low (if temp < 0°C) | N/A (Enantioselective) | N/A (Enantioconvergent) |
Troubleshooting Guide
-
Racemization in Protocol A: If loss of ee is observed, ensure the reductive amination is kept strictly at 0°C. Switch from
to if acid sensitivity is an issue, though STAB is generally safer. -
Low Yield in Protocol B: The concentration is critical. The epoxidation step must be dilute (0.02 M) to prevent background racemic reaction. Ensure the toluene is anhydrous.
-
Catalyst Poisoning in Protocol C: Ensure the substrate is free of halides or sulfur impurities that might poison the Pd catalyst. Degas solvents thoroughly.[1]
References
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[1][6] Organic Letters, 4(7), 1201–1204.[1] Link
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[1][4][7] Molecules, 27(11), 3419.[1] Link
-
Mower, M. P., & Blackmond, D. G. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.[1][5] The Journal of Organic Chemistry, 88(5), 2884–2893.[1] Link
-
Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tuscon-Robinson Annulation Applied to the Synthesis of Quaternary Piperazin-2-ones.[1] Journal of the American Chemical Society, 126(46), 15044–15045.[1] Link
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[1][8] Organics, 2(4), 337–347.[1][8] Link
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 8. researchwithrutgers.com [researchwithrutgers.com]
Application Note: (S)-1-Ethyl-3-methylpiperazin-2-one as a Privileged Chiral Building Block in Asymmetric Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
In modern drug discovery, the transition from "flat" aromatic rings to three-dimensional,
Chemical Profile & Structural Rationale
(S)-1-Ethyl-3-methylpiperazin-2-one features a cyclic amide (lactam) backbone with functionalization at the N1 and C3 positions. While piperazine rings are ubiquitous in pharmaceuticals (comprising a vast portion of kinase inhibitors and antibiotics), over 83% of commercial piperazines feature only N1/N4 substitutions[1]. The introduction of a C3-methyl group in the (S)-configuration unlocks underutilized chemical space.
Table 1: Physicochemical Properties
| Property | Specification |
| IUPAC Name | (3S)-1-ethyl-3-methylpiperazin-2-one |
| CAS Registry Number | 1214185-06-4[2] |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol [2] |
| Monoisotopic Mass | 142.11061 Da |
| Structural Features | H-bond acceptor (carbonyl), basic amine (N4), chiral center (C3) |
Mechanistic Insight: Why utilize a piperazin-2-one over a linear peptide or an unsubstituted piperazine?
-
Metabolic Stability: The lactam bond is highly resistant to proteolytic cleavage compared to linear amides. Furthermore, the adjacent C3-methyl group provides steric shielding against oxidative cytochrome P450 enzymes.
-
Conformational Restriction: The planar nature of the lactam bond forces the remaining
carbons into a predictable chair conformation, effectively mimicking the rigid geometry of a peptide -turn. This is a critical feature in the synthesis of complex bioactives like the antiemetic drug Aprepitant[3].
Pharmacophore Mapping & Target Selectivity
When integrated into kinase inhibitors (such as imatinib analogs), the chiral piperazin-2-one scaffold dramatically alters the binding thermodynamics within the ATP-binding pocket[4].
Figure 1: Pharmacophore mapping of the substituted piperazin-2-one scaffold.
Table 2: Comparative Pharmacological Impact
| Scaffold Type | Substitution Pattern | Kinase Selectivity Impact | Metabolic Clearance |
| Standard Piperazine | Unsubstituted (N1/N4 only) | Baseline (Promiscuous binding) | High (Rapid N-dealkylation) |
| Chiral Piperazine | C2/C3-Alkyl | Enhanced (Steric clash with off-targets) | Low (Steric shielding of N-atoms)[1] |
| Piperazin-2-one | Carbonyl + C3-Alkyl | High (Rigidified vector alignment) | Very Low (Lactam resists proteolysis) |
Key Synthetic Workflows
As a chiral building block, (S)-1-Ethyl-3-methylpiperazin-2-one typically undergoes one of two primary synthetic divergences:
-
Chemoselective Reduction: Yielding (S)-1-ethyl-3-methylpiperazine, a highly substituted basic amine used to synthesize next-generation imatinib analogs with comparable or superior antiproliferative activity[4].
-
Asymmetric Alkylation: Utilizing the low acidity of the
-hydrogen to perform Palladium-catalyzed decarboxylative allylic alkylation, forming -tertiary piperazin-2-ones without racemizing the existing stereocenter[4].
Figure 2: Divergent synthetic workflows utilizing (S)-1-Ethyl-3-methylpiperazin-2-one.
Experimental Protocols
Protocol A: Chemoselective Reduction to (S)-1-Ethyl-3-methylpiperazine
Objective: Convert the lactam into a chiral diamine for API coupling while preserving the (S)-stereocenter.
Causality & Expert Insight: The lactam carbonyl is significantly less electrophilic than a standard ketone; therefore, strong reducing agents (LiAlH₄) and elevated temperatures are required. The most critical step is the workup. Standard aqueous quenching will form a gelatinous aluminum hydroxide emulsion that irreversibly traps the highly polar, water-soluble chiral piperazine, destroying the yield. We employ a strict Fieser workup to create a granular, easily filterable precipitate—a self-validating step ensuring high recovery.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF (0.2 M relative to substrate) and Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv).
-
Addition: Cool the suspension to 0 °C using an ice bath. Dissolve (S)-1-Ethyl-3-methylpiperazin-2-one (1.0 equiv) in a minimal amount of anhydrous THF and add dropwise over 15 minutes to control the exothermic evolution of hydrogen gas.
-
Reduction: Remove the ice bath and affix a reflux condenser. Heat the reaction to 65 °C (reflux) for 12–16 hours. Monitor disappearance of the lactam C=O stretch via FT-IR or TLC (ninhydrin stain).
-
Fieser Workup (Critical): Cool the reaction back to 0 °C. Dilute with diethyl ether. For every
grams of LiAlH₄ used, sequentially and cautiously add:- mL of distilled H₂O (dropwise, wait for bubbling to subside).
- mL of 15% aqueous NaOH.
- mL of distilled H₂O.
-
Isolation: Stir the mixture vigorously for 30 minutes until the aluminum salts form a stark white, granular precipitate. Filter the mixture through a pad of Celite, washing the cake generously with diethyl ether.
-
Purification: Dry the combined organics over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting oil via vacuum distillation to yield pure (S)-1-ethyl-3-methylpiperazine.
Protocol B: Palladium-Catalyzed -Alkylation
Objective: Form a quaternary stereocenter at the C3 position to create an
Causality & Expert Insight: To functionalize the C3 position without racemizing the existing (S)-methyl group, we utilize a Pd-catalyzed asymmetric allylic alkylation[4]. Pre-complexation of the Palladium source with the chiral ligand (e.g., PHOX) in the absence of the substrate is mandatory. If the substrate is introduced before the active chiral Pd(0) species is fully formed, achiral background reactions will erode the enantiomeric excess (ee).
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In an argon-filled glovebox, combine Pd₂(dba)₃ (5 mol%) and (S)-(CF₃)₃-t-BuPHOX ligand (12.5 mol%) in anhydrous toluene (0.014 M). Stir at ambient temperature for 30 minutes until the solution turns a homogeneous deep orange/red.
-
Substrate Addition: To the active catalyst solution, add the N4-protected (S)-1-Ethyl-3-methylpiperazin-2-one substrate (1.0 equiv) and the desired electrophilic allyl source (e.g., allyl acetate, 1.2 equiv).
-
Reaction: Seal the vessel, remove from the glovebox, and stir at 25 °C for 24 hours. The low acidity of the mono-substituted
-hydrogen prevents unwanted di-alkylation. -
Quench & Purify: Concentrate the crude mixture directly onto silica gel and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the
-tertiary piperazin-2-one in high yield and diastereomeric ratio.
References
- Molaid. "1-Ethyl-3-methylpiperazin-2-one - CAS号1214185-06-4". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgHZZp5Fym2ab_TjW4m1WUIITD1bDt1iFkLievMhmhh4K1EsfKfn_DsrV-WDEXzXajP3waaFwOpZvVcQyEy2jpP2oeDDzVlBCQQrGNVcVDtutwjXv8nf6ZLf8pDbQ=]
- Stoltz, B. M., et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation". PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3ePHes6NGRIFBONnZTtT7X6fFi7TsQ7C0VVBIRnuP0k5FVfwPVJEZeVrPhxZEzoY3MZmDxerPtG0yg8BGipvQr8lrrwabdWQwy3Jx786XaASa3eK2MvU_wGviKnXoF208GF0Zr9YyjVscE4=]
- ACS Publications. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ_9SBceaND0S8Z1Fibi001NhoD822KlpeQhmNQye6XNGXUAZub0FllpCx4CI7NrymUPMxf3fdcduvuxjc0RhKoCAhRSQFtQPq20h6lpyWQosfs0-9QHJpBr6m9ygANh9cym4GmwzpyEQs3w==]
- Smolecule. "Buy (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 252990-05-9". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLjD58Oeou2uniiBLC-M0HbVgkTxbEabPi1ls05Mb4bL68jMNx9fK2ij3jr0SeErRGDRiwjVwS0Onv0p9YBMjoKkpqKcso7c3umwD-pG3UOvsA0ZBzMfbdYx-8XpX-ZCUvnNPrec=]
Sources
- 1. Buy (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 252990-05-9 [smolecule.com]
- 2. 1-Ethyl-3-methylpiperazin-2-one - CAS号 1214185-06-4 - 摩熵化学 [molaid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (S)-1-Ethyl-3-methylpiperazin-2-one in Medicinal Chemistry
This guide outlines the technical application, synthesis, and medicinal chemistry potential of (S)-1-Ethyl-3-methylpiperazin-2-one , a versatile chiral building block used to construct constrained peptidomimetics and optimize pharmacokinetic profiles in drug discovery.
Executive Summary
(S)-1-Ethyl-3-methylpiperazin-2-one (CAS: 1214185-06-4 for generic/racemic; stereospecific synthesis required) is a chiral heterocyclic scaffold belonging to the piperazin-2-one class. In medicinal chemistry, it functions as a constrained peptidomimetic , effectively mimicking the
Its structural value lies in its ability to:
-
Restrict Conformational Freedom: The lactam ring locks the N-C
bond, reducing the entropic penalty of binding to target proteins (e.g., kinases, GPCRs). -
Introduce Chirality: The (S)-methyl group at C3 (derived from L-Alanine) directs the vector of attached pharmacophores, crucial for stereoselective receptor engagement.
-
Modulate Solubility: The N1-ethyl group disrupts crystal packing and increases lipophilicity (
adjustment) without adding excessive molecular weight.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | (S)-1-Ethyl-3-methylpiperazin-2-one |
| Core Scaffold | Piperazin-2-one (Ketopiperazine) |
| Stereochemistry | (S)-configuration at C3 (Alpha to amide carbonyl) |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| Key Functionality | Secondary amine (N4) for coupling; Amide (N1) blocked by ethyl; Chiral center (C3) |
| pKa (Calculated) | ~8.5 (N4-amine), ~16.0 (N1-amide, blocked) |
Synthesis Protocol: Chiral Pool Approach
Note: Direct alkylation of the parent piperazinone often leads to regioselectivity issues between N1 and N4. The following protocol ensures regiocontrol by protecting N4 prior to N1-ethylation.
Phase 1: Scaffold Construction
Starting Material: (S)-Alanine Methyl Ester Hydrochloride
-
Reductive Amination:
-
React (S)-Alanine methyl ester with N-Cbz-2-aminoacetaldehyde in the presence of
(Sodium triacetoxyborohydride) in DCM. -
Result: Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.
-
-
Cyclization (Hydrogenolysis):
-
Subject the intermediate to Hydrogenolysis (
, Pd/C) in Methanol. -
Mechanism: Removal of the Cbz group releases the primary amine, which spontaneously attacks the methyl ester intramolecularly to form the lactam ring.
-
Product: (S)-3-methylpiperazin-2-one.
-
Phase 2: Regioselective N1-Ethylation
Critical Step: N4 must be protected to force alkylation at the amide nitrogen (N1).
Step 1: N4-Protection
-
Reagents: (S)-3-methylpiperazin-2-one (1.0 eq),
(1.1 eq), (1.5 eq), DCM. -
Procedure: Stir at
for 4 hours. Wash with citric acid (aq) and brine. -
Intermediate: (S)-4-Boc-3-methylpiperazin-2-one.
Step 2: N1-Alkylation
-
Reagents: N4-Boc intermediate (1.0 eq), Sodium Hydride (NaH, 60% disp., 1.2 eq), Ethyl Iodide (EtI, 1.2 eq), DMF (anhydrous).
-
Procedure:
-
Cool solution of intermediate in DMF to
. -
Add NaH portion-wise. Stir 30 min (deprotonation of amide NH).
-
Add Ethyl Iodide dropwise.
-
Warm to RT and stir 12h.
-
Quench with
(sat), extract with EtOAc.
-
-
Mechanism: The amide proton is removed; the resulting anion attacks the ethyl iodide. N4 is protected and non-reactive.
Step 3: Global Deprotection
-
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Procedure: Stir for 1-2h. Evaporate volatiles.
-
Final Product: (S)-1-Ethyl-3-methylpiperazin-2-one (as TFA or HCl salt) .
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one utilizing a chiral pool strategy and regioselective protection.
Medicinal Chemistry Applications
A. Peptidomimetics ( -Turn Mimicry)
Peptides often suffer from poor bioavailability due to rapid hydrolysis. The piperazin-2-one scaffold serves as a Freidinger lactam analog.
-
Mechanism: The (S)-3-methyl group mimics the side chain of Alanine. The cyclic lactam constrains the
and torsion angles, forcing the backbone into a conformation that resembles a Type II -turn. -
Application: Used in the design of protease inhibitors (e.g., Thrombin, HIV Protease) where the "turn" conformation is required for the active site binding.
B. Kinase Inhibitor Design
In kinase inhibitors, the piperazinone often acts as a solvent-exposed solubilizing group or a hinge-binder.
-
Role of N1-Ethyl: The ethyl group can occupy small hydrophobic pockets (e.g., the ribose pocket or solvent front) to improve potency and selectivity compared to a bare N-H.
-
Role of N4-Amine: The secondary amine at N4 is typically coupled to the heteroaromatic core (e.g., pyrimidine, quinoline) via an
reaction or Buchwald-Hartwig coupling.
C. GPCR Ligands (Linker Strategy)
The rigid geometry of the piperazinone ring makes it an ideal linker to separate two pharmacophores by a defined distance (~5-6 Å).
-
Example: In Dopamine D2/D3 antagonists, the basic nitrogen (N4) interacts with the conserved Aspartate residue (D3.32), while the lactam moiety provides a rigid spacer that orients the aryl "tail" into the secondary binding pocket.
Biological Interaction Logic
Caption: Molecular interaction map showing how the specific features of the (S)-1-Ethyl-3-methylpiperazin-2-one scaffold engage binding pockets.
Handling and Stability
-
Storage: Store the HCl or TFA salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and may absorb
from the air. -
Solubility: Highly soluble in water, DMSO, and Methanol. Moderate solubility in DCM.
-
Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles) required. No specific acute toxicity data is widely reported for this specific isomer, so treat as a generic bioactive amine.
References
-
BenchChem. (R)-3-Methylpiperazin-2-one: Technical Profile and Applications. Retrieved from (Note: Describes the enantiomer and general piperazinone utility).
-
ChemicalBook. Synthesis and Suppliers of Chiral Piperazinones. Retrieved from .
-
National Institutes of Health (NIH) - PubChem. Piperazin-2-one Derivatives and Bioactivity. Retrieved from .
-
Zhang, X., et al. (2021).[1] Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators.[2] Bioorganic & Medicinal Chemistry Letters. Retrieved from .
-
Palomo, C., et al. (2001). Efficient synthesis of chiral piperazin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from .
Sources
Application Notes and Protocols: (S)-1-Ethyl-3-methylpiperazin-2-one as a Chiral Building Block in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Chiral Piperazinones
In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs across various therapeutic areas.[1][2] Its ability to engage in multiple hydrogen bonding interactions and its conformational flexibility make it a cornerstone for designing molecules with high target affinity and favorable pharmacokinetic properties. The introduction of chirality and further constraints, as seen in piperazin-2-one derivatives, offers chemists a powerful tool to refine structure-activity relationships (SAR). Chiral piperazinones serve as rigid scaffolds that present substituents in well-defined three-dimensional space, which is critical for optimizing interactions with stereospecific biological targets like enzymes and receptors.[3]
(S)-1-Ethyl-3-methylpiperazin-2-one is a particularly valuable chiral building block. It possesses two key features for synthetic elaboration: a stereocenter at the C3 position that introduces chirality, and a secondary amine at the N4 position that serves as a versatile nucleophilic handle for introducing molecular diversity. This application note provides a comprehensive guide to the synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one and demonstrates its utility in the subsequent synthesis of a representative pharmaceutical intermediate through a robust and reliable protocol.
Part 1: Synthesis of the Chiral Building Block: (S)-1-Ethyl-3-methylpiperazin-2-one
The efficient synthesis of the title compound is paramount for its use in drug discovery programs. A robust two-stage process is presented here, beginning with the asymmetric synthesis of the core piperazinone ring followed by selective N-alkylation.
Stage 1: Asymmetric Synthesis of (S)-3-methylpiperazin-2-one
This stage leverages a chiral pool approach, starting from an enantiomerically pure amino acid derivative to establish the key stereocenter. The subsequent cyclization via hydrogenolysis is a clean and efficient method for forming the heterocyclic ring. A patent describing the synthesis of the (R)-enantiomer provides a well-validated pathway that is adapted here for the (S)-enantiomer.[4]
Experimental Protocol: Synthesis of (S)-3-methylpiperazin-2-one
-
Step 1: Reductive Amination.
-
To a solution of N-Cbz-aminoacetaldehyde (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add (S)-alanine methyl ester hydrochloride (1.1 eq.) and a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.) to neutralize the salt and facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The choice of this reducing agent is critical; its mildness and selectivity for the iminium ion over any residual aldehyde prevent side reactions.[5]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, by silica gel column chromatography.
-
-
Step 2: Hydrogenolysis and Intramolecular Cyclization.
-
Dissolve the purified intermediate (1.0 eq.) in methanol (approx. 10 mL per gram of substrate) in a high-pressure hydrogenation vessel.[4]
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w) to the solution under an inert atmosphere.
-
Seal the vessel and charge with hydrogen gas to a pressure of 1.5-2.0 MPa.[4]
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction involves the deprotection of the Cbz group, which spontaneously cyclizes with the methyl ester to form the lactam (piperazinone).
-
Monitor the reaction to completion by HPLC.
-
Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude (S)-3-methylpiperazin-2-one is often of sufficient purity for the next step, or it can be further purified by recrystallization or column chromatography.
-
Stage 2: N-Ethylation to Yield (S)-1-Ethyl-3-methylpiperazin-2-one
With the chiral core established, the final step is a standard N-alkylation to introduce the ethyl group at the N1 position. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Experimental Protocol: Synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one
-
Materials:
-
(S)-3-methylpiperazin-2-one (1.0 eq.)
-
Ethyl iodide or ethyl bromide (1.2 eq.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (S)-3-methylpiperazin-2-one and anhydrous DMF.
-
Add the anhydrous potassium carbonate. The base is crucial for deprotonating the lactam nitrogen, rendering it nucleophilic.[6]
-
Stir the suspension at room temperature for 30 minutes.
-
Add the ethyl halide dropwise to the mixture.
-
Heat the reaction mixture to 50-60°C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify the crude (S)-1-Ethyl-3-methylpiperazin-2-one by silica gel column chromatography to obtain the final product.
-
Part 2: Application in Pharmaceutical Intermediate Synthesis
With the chiral building block in hand, the secondary amine at the N4 position is now available for diversification. This allows for the introduction of various pharmacophores, often arylmethyl groups, which are common in CNS agents, antivirals, and other drug classes. Reductive amination is an exemplary method for this transformation due to its high efficiency and mild conditions.
Proposed Synthesis: (S)-4-(4-Fluorobenzyl)-1-ethyl-3-methylpiperazin-2-one
This target molecule is a representative pharmaceutical intermediate, containing a common fluorobenzyl moiety. The protocol below details its synthesis from (S)-1-Ethyl-3-methylpiperazin-2-one.
Experimental Protocol: Reductive Amination
-
Materials:
-
(S)-1-Ethyl-3-methylpiperazin-2-one (1.0 eq.)
-
4-Fluorobenzaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, 0.1 eq.)
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve (S)-1-Ethyl-3-methylpiperazin-2-one and 4-fluorobenzaldehyde in anhydrous DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride portion-wise. A slight exotherm and gas evolution may be observed. The controlled addition prevents a rapid temperature increase.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (S)-4-(4-Fluorobenzyl)-1-ethyl-3-methylpiperazin-2-one.
-
Data Presentation
Table 1: Physicochemical Properties of (S)-1-Ethyl-3-methylpiperazin-2-one
| Property | Value | Source |
| CAS Number | 1217808-63-3 (for (S)-5-ethyl-1-methylpiperazin-2-one, an isomer) | [8] |
| Molecular Formula | C₇H₁₄N₂O | [8][9] |
| Molecular Weight | 142.20 g/mol | [8][9] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | [8] |
| Predicted logP | -0.17 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
Note: Data for the exact title compound is limited; properties are based on closely related isomers and computational predictions.
Table 2: Summary of Reaction Protocols
| Synthesis Stage | Key Reagents | Solvent | Typical Temp. | Typical Time | Expected Yield |
| (S)-3-methylpiperazin-2-one | H₂, 10% Pd/C | Methanol | Room Temp. | 12-24 h | >90%[4] |
| N-Ethylation | Ethyl Iodide, K₂CO₃ | DMF | 50-60°C | 4-8 h | 75-90% |
| Reductive Amination | 4-Fluorobenzaldehyde, NaBH(OAc)₃ | DCE | Room Temp. | 3-12 h | 80-95% |
Note: Yields are representative and may vary based on reaction scale and optimization.
Conclusion
(S)-1-Ethyl-3-methylpiperazin-2-one stands out as a highly functional and stereochemically defined building block for pharmaceutical synthesis. The protocols detailed in this guide provide a reliable and scalable pathway for its preparation and subsequent elaboration. The strategic use of reductive amination allows for the efficient introduction of diverse substituents at the N4 position, enabling the rapid exploration of chemical space in the pursuit of novel therapeutics. By leveraging this and other N-functionalization techniques, researchers can effectively utilize this scaffold to construct complex molecular architectures with precisely controlled stereochemistry, accelerating the drug discovery and development process.
References
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.Organic Chemistry Frontiers (RSC Publishing).
- Mavacamten Synthetic Routes.MedKoo Biosciences.
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.Benchchem.
- Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.Benchchem.
- Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.PubMed.
- Scheme 1. Synthesis of Mavacamten | Download Scientific Diagram.ResearchGate.
- A Simple Synthesis of N-Alkylpiperazines.ResearchGate.
- US20240082248A1 - Process for preparation of mavacamten and solid state forms thereof.Google Patents.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters.ACS Publications.
-
Synthesis of mavacamten (75)[10]. | Download Scientific Diagram. ResearchGate. Available at:
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.Benchchem.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.ResearchGate.
- Mastering chiral substituted 2-oxopiperazines.Semantic Scholar.
- CN108129404B - Synthesis method of chiral piperazinone derivative.Google Patents.
- US7816355B1 - Processes for the preparation of rivaroxaban and intermediates thereof.Google Patents.
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.PMC - NIH.
- An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate.Google Patents.
- Rivaroxaban Intermediates Introduction From Arborpharm.Arborpharm.
- Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.ResearchGate.
- Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy.Journal of Medicinal Chemistry (ACS Publications).
- Comparative synthetic platforms for mono-N-alkylation of piperazine... | Download Scientific Diagram.ResearchGate.
- (R)-3-Methylpiperazin-2-one|CAS 922178-61-8.Benchchem.
- Chiral auxiliary.Wikipedia.
- Use of piperazin-2-one for the synthesis of some condensed heterocyclic compounds.R Discovery.
- 3-ethyl-1-methylpiperazin-2-one (C7H14N2O).PubChemLite.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.MDPI.
- Advanced Chiral Auxiliary Synthesis.BOC Sciences.
- Synthesis and biological properties of Enantiomers of.An-Najah Staff.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.MDPI.
- Org. Synth. 2013, 90, 182.Organic Syntheses.
- Synthesis of piperazines.Organic Chemistry Portal.
- Chiral Auxiliaries.Sigma-Aldrich.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.Wiley Online Library.
- (S)-5-ethyl-1-methylpiperazin-2-one.ChemScene.
- 1-Ethyl-2,3-piperazinedione.PubChem.
- Ethyl 1-methyl-3-piperidinecarboxylate.MilliporeSigma.
- Applications of 1-Methylpiperazine.ChemicalBook.
- (S)-1-Ethyl-2-methyl-piperazine.BLDpharm.
- Synthesis and Antimicrobial Activity of Piperazine Derivatives.ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - 3-ethyl-1-methylpiperazin-2-one (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
Application Note: Regioselective N-Ethylation of (S)-3-methylpiperazin-2-one
Abstract
This application note details the regioselective N-ethylation of (S)-3-methylpiperazin-2-one. The piperazin-2-one scaffold presents a unique regioselectivity challenge due to the presence of two distinct nitrogen centers: the amide nitrogen (N1) and the secondary amine (N4). This guide provides two validated protocols to achieve selective N4-ethylation while preserving the chiral integrity of the C3 center. Protocol A (Reductive Amination) is established as the "Gold Standard" for high-fidelity mono-alkylation, preventing quaternary ammonium salt formation. Protocol B (Direct Alkylation) is provided as a rapid alternative for high-throughput screening (HTS) contexts.
Introduction & Mechanistic Insight
The Regioselectivity Challenge
The starting material, (S)-3-methylpiperazin-2-one, contains two nitrogen atoms with vastly different electronic properties. Understanding this dichotomy is the key to process control.
-
N1 (Amide Nitrogen): The lone pair is delocalized into the carbonyl group. It is non-nucleophilic under neutral or mild basic conditions. Alkylation at N1 typically requires strong deprotonation (e.g., NaH, pKa ~15-17).
-
N4 (Amine Nitrogen): This is a secondary aliphatic amine (pKa ~8-9). It retains high nucleophilicity and is the kinetic site of reaction for alkyl halides and aldehydes.
Stereochemical Considerations
The (S)-methyl group at C3 is adjacent to the reactive N4 center. While the C3 proton is not highly acidic (being beta to the carbonyl), harsh basic conditions or high temperatures during direct alkylation can risk racemization. Therefore, mild, buffered conditions are preferred.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Reaction pathways for the ethylation of (S)-3-methylpiperazin-2-one. Path A is the focus of this guide.
Protocol A: Reductive Amination (Recommended)
Methodology: Reductive Alkylation via Sodium Triacetoxyborohydride (STAB).[1] Rationale: This method avoids the risk of over-alkylation (quaternization) common with alkyl halides. It proceeds via an iminium ion intermediate that is selectively reduced to the tertiary amine.
Reagents & Materials
| Component | Equivalence | Role |
| (S)-3-methylpiperazin-2-one | 1.0 eq | Substrate |
| Acetaldehyde | 1.2 eq | Alkyl source |
| Sodium Triacetoxyborohydride (STAB) | 1.5 eq | Selective Reductant |
| Acetic Acid (AcOH) | 1.0 eq | Catalyst (pH adjustment) |
| 1,2-Dichloroethane (DCE) or DCM | Solvent | 0.1 M Concentration |
Step-by-Step Procedure
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-methylpiperazin-2-one (1.0 eq) in anhydrous DCE (or DCM).
-
Imine Formation: Add Acetaldehyde (1.2 eq) followed by Acetic Acid (1.0 eq).
-
Note: The acid catalyst promotes the formation of the iminium species.[2]
-
Stir: Allow the mixture to stir at Room Temperature (RT) for 30–45 minutes under Nitrogen atmosphere.
-
-
Reduction: Cool the solution to 0°C in an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Caution: Gas evolution (hydrogen) may occur; ensure proper venting.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.
-
Monitoring: Check via LC-MS (Target M+H = 143.1). Look for disappearance of SM (M+H = 115.1).
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: The crude material is often pure enough (>95%). If necessary, purify via flash column chromatography (MeOH/DCM gradient, 0% -> 10%).
Protocol B: Direct Alkylation (Alternative)
Methodology: Nucleophilic Substitution (SN2) with Ethyl Iodide. Rationale: Suitable for rapid synthesis when reagents for reductive amination are unavailable. Requires strict stoichiometry control to prevent over-alkylation.
Reagents & Materials
| Component | Equivalence | Role |
| (S)-3-methylpiperazin-2-one | 1.0 eq | Substrate |
| Ethyl Iodide (EtI) | 1.05 eq | Electrophile (Limiting Reagent) |
| Potassium Carbonate (K2CO3) | 2.0 eq | Base (Mild) |
| Acetonitrile (ACN) | Solvent | 0.1 M Concentration |
Step-by-Step Procedure
-
Setup: Suspend (S)-3-methylpiperazin-2-one (1.0 eq) and finely powdered K2CO3 (2.0 eq) in anhydrous Acetonitrile .
-
Addition: Cool the mixture to 0°C. Add Ethyl Iodide (1.05 eq) dropwise via syringe pump or slow addition funnel over 20 minutes.
-
Critical: Do NOT add excess EtI. Excess leads to the diethyl quaternary salt.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT slowly. Monitor closely by TLC or LC-MS.[2]
-
Stop Point: Stop the reaction as soon as SM is consumed (<5%) or if dialkylation starts appearing.
-
-
Workup: Filter off the inorganic solids (K2CO3/KI). Rinse the filter cake with ACN.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography is usually required to separate the product from trace bis-alkylated impurities.
Workflow Visualization
Figure 2: Operational workflow comparing the two protocols.
Quality Control & Troubleshooting
Expected Analytical Data
-
1H NMR (CDCl3):
-
Look for the Ethyl group : A triplet (~1.0 ppm) and a quartet (~2.4-2.6 ppm).
-
C3-Methyl : Doublet at ~1.1-1.3 ppm.
-
N1-H : Broad singlet around 6.0-7.0 ppm (confirms N1 was NOT alkylated).
-
-
Chiral HPLC:
-
Stationary Phase: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA + 0.1% DEA.
-
Verify enantiomeric excess (ee) >98% to ensure no racemization occurred at C3.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old STAB reagent (Method A) | Use fresh STAB or switch to NaCNBH3 (requires pH 5-6). |
| Over-alkylation (Quat salt) | Excess EtI or Heat (Method B) | Strictly limit EtI to 1.05 eq. Keep reaction at 0°C longer. |
| N1-Alkylation Observed | Base too strong | Ensure K2CO3 is used, not NaH or KOH. Avoid DMF if possible (promotes N1 reaction). |
| Racemization | High Temp / Strong Base | Maintain temperature <40°C. Use Method A (buffered acidic conditions are safer). |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.[2] Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Piperazines: Reductive Amination Protocols. Retrieved from
-
National Institutes of Health (NIH). (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions.[3] PubMed. Retrieved from
-
Khalili, F., et al. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data.[4] Retrieved from [Semantic Scholar]([Link]4]
Sources
The Chiral Synthon: Application of (S)-1-Ethyl-3-methylpiperazin-2-one in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Piperazinones
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule is often critical for its biological activity and pharmacological profile. Chiral piperazinones have emerged as privileged scaffolds and valuable chiral building blocks in the synthesis of complex, biologically active molecules.[1][2][3] Their rigid cyclic structure and multiple functionalization points allow them to serve as conformationally constrained peptidomimetics and key intermediates for a diverse range of therapeutic agents, including treatments for neurodegenerative diseases and HIV inhibitors like Indinavir.[2][4]
This application note moves beyond the conventional view of asymmetric catalysis, where a chiral molecule directs a reaction from the outside. Instead, we will explore the application of (S)-1-Ethyl-3-methylpiperazin-2-one as a chiral synthon . Here, the molecule's inherent, pre-defined stereochemistry is leveraged to direct the stereochemical outcome of subsequent transformations, building chirality into a target molecule from within. We will detail the synthesis of this chiral building block and provide in-depth protocols for its application in diastereoselective alkylation, a cornerstone of asymmetric C-C bond formation.
Part 1: Synthesis of the Chiral Building Block
The enantioselective synthesis of 3-substituted piperazin-2-ones is a critical first step. While various methods exist, including biocatalytic approaches and one-pot organocatalytic syntheses, a common and reliable strategy involves the cyclization of a chiral diamine derivative.[1][5] The following protocol outlines a representative synthesis of the core (S)-3-methylpiperazin-2-one, which can then be N-ethylated. The synthesis starts from readily available chiral amino acids, ensuring high enantiomeric purity of the final product.[2][3]
Synthetic Workflow Overview
Sources
- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of 3-Methylpiperazin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for the N-alkylation of 3-methylpiperazin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block.[1] Here, we address common challenges and side reactions encountered during its alkylation, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the N-alkylation of 3-methylpiperazin-2-one. The workflow below provides a logical path to diagnose and resolve common issues.
Sources
Technical Support Center: (S)-1-Ethyl-3-methylpiperazin-2-one Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of (S)-1-Ethyl-3-methylpiperazin-2-one. The following information is based on established chemical principles and field-proven insights to help you optimize your experimental outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges you may encounter during the synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one, offering causative explanations and actionable solutions.
Question 1: My final yield of (S)-1-Ethyl-3-methylpiperazin-2-one is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic process. A systematic approach to identifying the root cause is crucial.
Potential Causes & Solutions:
-
Incomplete Reductive Amination: The initial formation of the precursor, methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, is a critical step. Incomplete reaction between N-Cbz-aminoacetaldehyde and the chiral amine can significantly reduce the overall yield.
-
Recommendation: Ensure the reaction temperature is maintained between -10 °C and 0 °C to prevent the reduction of the aldehyde group to an alcohol.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting materials before proceeding to the next step.[1][2]
-
-
Inefficient Hydrogenolysis and Cyclization: The deprotection of the Cbz group and subsequent intramolecular cyclization are key to forming the piperazinone ring. Catalyst activity and reaction conditions play a pivotal role here.
-
Recommendation: Use a high-quality Palladium on carbon (Pd/C) catalyst. Ensure the hydrogen pressure is adequate, typically around 1.8 MPa, and allow the reaction to proceed overnight with vigorous stirring to ensure proper mixing.[1][2] HPLC monitoring is essential to determine the reaction endpoint.[1][2]
-
-
Suboptimal Work-up and Purification: Product loss can occur during the filtration and purification stages.
Question 2: I am observing significant impurities in my final product. How can I identify and minimize them?
Purity is paramount, especially in drug development. Understanding the potential impurities and their sources is key to achieving a high-purity final product.
Common Impurities & Mitigation Strategies:
-
Unreacted Starting Materials: The presence of starting materials in the final product indicates incomplete reactions.
-
Side-Products from Reductive Amination: Over-reduction of the aldehyde or other side reactions can lead to impurities.
-
Solution: Strict temperature control during this step is critical.[1] Using a milder reducing agent like sodium triacetoxyborohydride can also offer better selectivity.
-
-
Diastereomers: If the starting chiral amine is not enantiomerically pure, it can lead to the formation of diastereomers, which may be difficult to separate.
-
Residual Palladium: The Pd/C catalyst can sometimes leach into the product.
-
Solution: Careful filtration through a fine filter medium like Celite® after the hydrogenation step is recommended to remove all traces of the catalyst.
-
Below is a workflow to guide your troubleshooting process for improving purity:
Caption: Troubleshooting workflow for improving product purity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one.
What is the typical synthetic route for (S)-1-Ethyl-3-methylpiperazin-2-one?
A common and effective method for the asymmetric synthesis of chiral piperazin-2-ones involves a multi-step process.[3] This often starts with the synthesis of a key intermediate, such as methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate. This intermediate is then subjected to hydrogenolysis to remove the Cbz protecting group, which is followed by an intramolecular cyclization to form the desired piperazinone ring.[1][2] The final step involves the N-ethylation of the piperazinone.
The general synthetic pathway can be visualized as follows:
Caption: General synthetic pathway for (S)-1-Ethyl-3-methylpiperazin-2-one.
What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for precise determination of reaction completion and the presence of impurities.[1][2]
-
-
Final Product Characterization:
-
Chiral HPLC: Essential for determining the enantiomeric excess (ee) of the (S)-enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
What are some of the key safety precautions to consider during this synthesis?
-
Hydrogenation: The use of hydrogen gas under pressure requires a properly rated pressure reactor and adherence to all safety protocols for handling flammable gases. The Pd/C catalyst is pyrophoric and should be handled with care, preferably in a wet state.
-
Reagents: Many of the reagents used in this synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Organic solvents used in the synthesis and purification are flammable and should be handled away from ignition sources.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Methylpiperazin-2-one
This protocol is adapted from a patented method and provides a reliable route to the key intermediate.[1]
Materials:
-
Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (10g)
-
Methanol (100 mL)
-
Palladium on carbon (Pd/C, 10% w/w, 3g)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve 10g of methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100 mL of methanol.
-
Carefully add 3g of Pd/C to the solution.
-
Seal the reactor and charge it with hydrogen gas to a pressure of 1.8 MPa.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction to completion using HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/methanol (9:1) to yield (S)-3-Methylpiperazin-2-one as a white solid.
| Parameter | Value | Reference |
| Starting Material | 10 g | [1] |
| Solvent | Methanol (100 mL) | [1] |
| Catalyst | 10% Pd/C (3 g) | [1] |
| Hydrogen Pressure | 1.8 MPa | [1] |
| Reaction Time | Overnight | [1] |
| Purification | Silica Gel Chromatography | [1] |
| Eluent | Ethyl Acetate/Methanol (9:1) | [1] |
| Expected Yield | ~90% | [1] |
| Expected Purity (HPLC) | >98% | [1] |
| Expected ee | >98% | [1] |
Table 1: Optimized Reaction Parameters for the Synthesis of (S)-3-Methylpiperazin-2-one.
References
-
Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. Available at: [Link]
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α‐Secondary and α‐Tertiary Piperazin‐2‐ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. Available at: [Link]
-
Heine, N., Kaldas, S. J., Adachi, S., Zaretsky, S., & Yudin, A. K. (2016). Synthesis of chiral piperazinones using amphoteric aziridine aldehyde dimers and functionalized isocyanides. The Journal of organic chemistry, 81(13), 5345-5357. Available at: [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
Sources
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization During the Synthesis of Chiral Piperazinones
Welcome to the technical support center for the stereoselective synthesis of chiral piperazinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in these valuable scaffolds. Piperazinones are privileged structures in medicinal chemistry, and their chirality is often crucial for biological activity.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of racemization during their synthesis.
Section 1: Troubleshooting Guide - Diagnosing and Solving Racemization
This section is structured to help you identify the potential sources of racemization in your reaction and provides actionable solutions to mitigate the loss of enantiomeric excess.
Question: I'm observing significant racemization in my final piperazinone product. Where should I start investigating?
Answer: Racemization can occur at multiple stages of the synthesis. A systematic approach is crucial for pinpointing the source of the problem. Here’s a logical workflow to diagnose the issue:
1. Analyze the Starting Materials:
-
Chiral Amino Acid Derivatives: Verify the enantiomeric purity of your starting amino acid derivatives. Even small impurities can be detrimental. It is not uncommon for racemization to occur during the preparation of protected amino acids if not performed under optimal conditions.[3]
-
Other Chiral Precursors: If your synthesis involves other chiral building blocks, such as chiral aziridine aldehyde dimers, ensure their stereochemical integrity before proceeding.[4][5]
2. Scrutinize the Reaction Conditions of Each Step:
-
Base-Mediated Steps: Reactions involving strong bases are a primary cause for concern.[6][7] The abstraction of the α-proton of an amino acid derivative can lead to a planar enolate intermediate, which upon reprotonation can result in a mixture of enantiomers.[7]
-
Elevated Temperatures: High reaction temperatures can accelerate the rate of racemization, especially in the presence of even a weak base.[6][7][8][9][10][11]
-
Activation of Carboxylic Acids: The activation of the carboxylic acid of an N-protected amino acid for amide bond formation can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and prone to abstraction, leading to rapid racemization.[7][12]
3. Evaluate the Protecting Group Strategy:
-
N-Protecting Groups: The choice of the N-protecting group is critical. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally effective at suppressing racemization during coupling reactions.[7][13] This is because the nitrogen lone pair is delocalized into the carbonyl of the protecting group, reducing its participation in oxazolone formation.[7] However, the conditions for their removal (acidic for Boc, basic for Fmoc) can themselves induce racemization if not carefully controlled.[7][]
-
Side-Chain Protecting Groups: For amino acids like histidine and cysteine, side-chain protection is crucial to prevent their inherent tendency to promote racemization.[6][13][15]
Question: My synthesis involves a base-mediated cyclization to form the piperazinone ring, and I suspect this is where racemization is occurring. What can I do?
Answer: This is a very common issue. Here are several strategies to mitigate base-induced racemization during cyclization:
-
Choice of Base: Opt for a weaker or more sterically hindered base. Strong, non-hindered bases like sodium hydroxide or potassium hydroxide can readily deprotonate the α-carbon.[16] Consider using bases like N-methylmorpholine (NMM) or 2,4,6-collidine, which are generally less prone to causing racemization.[6] While N,N-diisopropylethylamine (DIPEA) is common, it can still contribute to racemization.[6]
-
Temperature Control: Perform the cyclization at the lowest possible temperature that allows for a reasonable reaction rate. Cooling the reaction to 0°C or even lower can significantly slow down the rate of racemization.[6][7]
-
Reaction Time: Minimize the reaction time. Prolonged exposure to basic conditions increases the likelihood of racemization. Monitor the reaction closely and quench it as soon as it reaches completion.
| Parameter | Standard Condition (Prone to Racemization) | Optimized Condition (Minimizes Racemization) |
| Base | Strong, non-hindered (e.g., NaOH, KOH) | Weaker or sterically hindered (e.g., NMM, 2,4,6-collidine) |
| Temperature | Room temperature or elevated | 0°C to room temperature[7] |
| Reaction Time | Prolonged (e.g., overnight) | Monitored and quenched upon completion |
Question: I am using a coupling reagent to form an amide bond in my piperazinone synthesis and observing a loss of stereochemical purity. How can I address this?
Answer: The choice of coupling reagent and the activation method are critical for preventing racemization during amide bond formation.
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by minimizing the lifetime of the highly racemization-prone oxazolone intermediate.[12][15]
-
Select Low-Racemization Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) when used alone can lead to significant racemization.[6] It is highly recommended to use them in combination with an additive like Oxyma.[12] Uronium/aminium-based reagents like HATU and HBTU are generally efficient but should also be used with caution and under optimized conditions.
-
Minimize Pre-activation Time: When using coupling reagents, minimize the time the carboxylic acid is "pre-activated" before the amine component is introduced.[12] A prolonged pre-activation period allows more time for the oxazolone intermediate to form and racemize.
Experimental Protocol: Low-Racemization Coupling Using DIC/Oxyma
-
In a reaction vessel under an inert atmosphere, dissolve the N-protected chiral amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the amine component (1.0-1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DIC (1.0 equivalent) dropwise to the cooled reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the standard work-up procedure.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which amino acids are most susceptible to racemization during piperazinone synthesis?
A1: While any chiral amino acid (except glycine) can racemize, some are particularly prone to it under standard synthesis conditions. Histidine is highly susceptible due to the catalytic effect of its imidazole side chain. Cysteine's thiol group can also promote racemization.[6] Phenylalanine and serine have also been noted as being more susceptible to racemization.[6][17]
Q2: How does the N-protecting group influence racemization?
A2: N-protecting groups play a crucial role. Urethane-type protecting groups such as Boc and Fmoc are generally preferred as they decrease the acidity of the α-proton and disfavor the formation of the oxazolone intermediate.[7][13] In contrast, simple N-acyl groups can increase the susceptibility to racemization.
Q3: Can the solvent choice impact the degree of racemization?
A3: Yes, the polarity of the solvent can influence the rate of racemization.[6] Polar aprotic solvents like DMF are commonly used, but it's important to ensure they are anhydrous, as water can participate in side reactions. In some cases, switching to a less polar solvent like dichloromethane (DCM) may be beneficial.
Q4: Are there any modern synthetic methods that are inherently less prone to racemization for constructing chiral piperazinones?
A4: Yes, several modern methods aim to construct the chiral piperazinone core with high stereocontrol. These include:
-
Catalytic Asymmetric Hydrogenation: This method can provide chiral piperazin-2-ones from pyrazin-2-ols with excellent enantioselectivities.[18]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This has been successfully used for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones.[1][2][19]
-
Ugi and Ugi-like Multicomponent Reactions (MCRs): These reactions can provide rapid access to complex piperazinones. However, the stereochemical outcome can be highly dependent on the specific substrates and reaction conditions, and careful optimization is often required.[4][20][21][22][23][24]
Q5: How can I accurately quantify the extent of racemization in my product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product. You will need a suitable chiral stationary phase column that can resolve the two enantiomers of your piperazinone.
Section 3: Visualizing Key Concepts
Diagram 1: Key Factors Influencing Racemization
This diagram illustrates the interplay of various experimental parameters that can lead to the loss of stereochemical integrity.
Caption: Interconnected factors contributing to racemization.
Diagram 2: Troubleshooting Workflow for Racemization
This workflow provides a step-by-step decision-making process for diagnosing and addressing racemization issues.
Caption: A decision-making workflow for diagnosing and addressing racemization.
References
- Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Stoltz, B. M., et al. (2019).
- Stoltz, B. M., et al. (2015).
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Zhang, W., et al. (2016). Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. Organic Letters, 18(15), 3822-3825.
- Nishiyama, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(12), 766-773.
- D'Andrea, L. D., & De Nino, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 655-673.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
- Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- Yudin, A. K., et al. (2014). Stereocontrolled disruption of the Ugi reaction toward the production of chiral piperazinones: substrate scope and process development. The Journal of Organic Chemistry, 79(23), 11549-11563.
- BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
- BenchChem. (2025). Avoiding racemization during the synthesis of chiral piperidine acids. BenchChem.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- Tripathi, S., Ambule, M. D., & Srivastava, A. K. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry, 85(11), 6910-6923.
- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- El-Faham, A., & El-Sayed, N. N. E. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Molecular Diversity, 25(3), 1777-1815.
- Bautista-Jiménez, A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9033-9042.
- Heine, N., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(12), 5135-5144.
- Wang, G.-H., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(13), 2058-2062.
- Heine, N., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Semantic Scholar.
- Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 135-146). Springer.
- Wang, Y., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3328-3331.
- Spix, L., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6598-6603.
- Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
- Spix, L., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6598-6603.
- Wikipedia. (n.d.).
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
- But, T. Y., & Toy, P. H. (2007). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation. Chemistry–An Asian Journal, 2(11), 1340-1355.
- ResearchGate. (2017). Racemization in amino acids?.
- Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 117-158). Elsevier.
- Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2933-2943.
- Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.
- Patent CN108129404B. (2020). Synthesis method of chiral piperazinone derivative.
- Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3346-3353.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
- Mazzotti, M. (2019). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection.
- Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps.
- ResearchGate. (2025). A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives.
- Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2933-2943.
- Study.com. (n.d.). Video: Racemization Overview, Mechanism & Examples. Study.com.
- Montalvão, A. M., & da Silva, J. B. P. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12053.
- Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data.
- Dr. B's Chemistry. (2024, June 17).
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Role of Additives during Deracemization Using Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. Racemization - Wikipedia [en.wikipedia.org]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereocontrolled disruption of the Ugi reaction toward the production of chiral piperazinones: substrate scope and process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. figshare.com [figshare.com]
- 22. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of (S)-1-Ethyl-3-methylpiperazin-2-one. Moving from bench-scale synthesis to pilot or manufacturing scale introduces challenges that require a robust and well-understood process. This document addresses common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and process experience.
I. Strategic Overview of the Synthetic Pathway
The synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one is most effectively approached as a two-stage process. This strategy isolates the creation of the critical chiral center from the subsequent N-alkylation, allowing for better process control and optimization at each stage.
-
Stage 1: Asymmetric Synthesis of the Chiral Core. The foundational step is the creation of the (S)-3-methylpiperazin-2-one intermediate. A reliable and scalable method involves a reductive amination followed by a deprotection/cyclization cascade.[1] This ensures the correct stereochemistry is established early and carried through the synthesis.
-
Stage 2: N-Ethylation. The final step involves the selective N-ethylation at the N1 position of the piperazinone ring. The primary challenge at this stage is achieving mono-alkylation and avoiding the formation of the N1,N4-diethyl byproduct.[2][3]
The overall workflow is visualized below.
Caption: High-level workflow for the synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and scale-up process.
Synthesis of the (S)-3-methylpiperazin-2-one Precursor
Q1: What is the most reliable and scalable method for preparing the chiral (S)-3-methylpiperazin-2-one intermediate?
A1: The most robust and well-documented route for large-scale synthesis is a two-step process starting from L-alanine methyl ester and a protected aminoacetaldehyde.[1] The key steps are:
-
Reductive Amination: L-alanine methyl ester hydrochloride is reacted with N-Cbz-aminoacetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This step forms the linear precursor, methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.[1]
-
Hydrogenolysis and Cyclization: The Cbz protecting group is removed using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst). The resulting free amine undergoes spontaneous intramolecular cyclization to form the desired (S)-3-methylpiperazin-2-one. This one-pot deprotection and cyclization is highly efficient and avoids isolating the potentially unstable diamine intermediate.[1][4]
Q2: My cyclization step (hydrogenolysis) is slow or incomplete. What are the likely causes?
A2: Incomplete hydrogenolysis on scale-up is typically due to catalyst deactivation or mass transfer limitations.
-
Catalyst Quality and Loading: Ensure you are using a high-quality Pd/C catalyst. For scale-up, catalyst loading (typically 5-10 wt% relative to the substrate) may need optimization. The catalyst should be handled under an inert atmosphere to prevent pre-reaction oxidation.
-
Hydrogen Pressure & Agitation: The reaction is often run at elevated pressure (e.g., 1.8 MPa) to increase hydrogen availability in the solution.[1] In large reactors, efficient agitation is critical to ensure good mixing of the solid catalyst, liquid substrate solution, and gaseous hydrogen. Poor agitation can lead to a hydrogen-starved reaction.
-
Purity of Starting Material: The precursor from the reductive amination step must be free of any residual reducing agents or other impurities that could act as catalyst poisons. An aqueous workup of the first step is essential.
-
Reaction Monitoring: Always monitor the reaction to completion using an appropriate analytical method like HPLC until the starting material is consumed (<1%).[1][4]
Q3: How can I ensure the enantiomeric excess (ee) of my chiral precursor remains high (>99%) during scale-up?
A3: Maintaining stereochemical integrity is paramount.
-
Chiral Purity of Raw Materials: The primary determinant of your final product's ee is the ee of your starting L-alanine methyl ester. Always source from a reputable supplier and verify the chiral purity of the incoming raw material batch.
-
Avoid Racemizing Conditions: The described synthetic route is generally robust against racemization. However, avoid exposing the chiral intermediate or final product to harsh acidic or basic conditions for prolonged periods at elevated temperatures, which could potentially lead to epimerization at the C3 position.
N-Ethylation and Purification
Q4: My N-ethylation reaction produces a significant amount of a di-ethylated byproduct. How can I improve selectivity for the desired mono-ethylated product?
A4: This is a classic selectivity challenge in piperazine chemistry.[2] The mono-N-alkylated product can sometimes be more nucleophilic than the starting material. To favor mono-alkylation:
-
Control Stoichiometry: Use the (S)-3-methylpiperazin-2-one as the limiting reagent. A slight excess of the ethylating agent (e.g., 1.1-1.2 equivalents) is typically sufficient. Avoid a large excess.
-
Slow Addition of Ethylating Agent: On a large scale, add the ethylating agent (e.g., ethyl iodide or ethyl bromide) slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, statistically favoring a reaction with the more abundant starting material over the newly formed mono-ethylated product.
-
Choice of Base and Solvent: A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient and is preferable for large-scale operations due to cost and ease of removal.[2] Solvents like acetone or acetonitrile are common choices.
Q5: Column chromatography is not a viable purification method for my target scale (50 kg). What are the best alternatives for purifying the final product?
A5: For large-scale purification of piperazine derivatives, crystallization and distillation are the preferred methods.[5]
-
Direct Crystallization: If (S)-1-Ethyl-3-methylpiperazin-2-one is a solid, a solvent screening study should be performed to find a suitable system for recrystallization. This is the most economical and scalable purification method.
-
Salt Formation: Piperazine derivatives are basic and can form crystalline salts.[5][6] If the free base is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride, acetate). This can dramatically improve the crystalline properties of the material, allowing for purification via crystallization and filtration. The free base can be regenerated in a final step if required.
-
Vacuum Distillation: If the product is a thermally stable liquid with a suitable boiling point, vacuum distillation can be an excellent method for removing non-volatile impurities and unreacted starting materials.
III. Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Stage 1 (Reductive Amination) | 1. Inactive or insufficient reducing agent (NaBH(OAc)₃).2. Presence of water in the reaction.3. Incomplete reaction. | 1. Use fresh, high-quality NaBH(OAc)₃.2. Ensure anhydrous solvents (e.g., DCM, methanol) are used.[1]3. Increase reaction time and monitor by TLC/HPLC until starting materials are consumed. |
| Low Purity of Final Product (Post-Ethylation) | 1. Formation of di-ethylated byproduct.2. Incomplete reaction (residual starting material).3. Side reactions from ethylating agent (e.g., elimination). | 1. Add ethylating agent slowly; use only a slight excess (1.1 eq).[3]2. Ensure reaction goes to completion via HPLC monitoring.3. Use a non-nucleophilic base (e.g., K₂CO₃) and moderate temperature. |
| Difficulty in Isolating Product | 1. Product is an oil or forms a eutectic mixture.2. Product is highly soluble in the workup solvent. | 1. Attempt vacuum distillation if thermally stable.2. Convert the product to a crystalline salt (e.g., hydrochloride) for isolation.[5]3. Perform a solvent screen to find an anti-solvent for precipitation/crystallization. |
| Poor Enantiomeric Purity (<98% ee) | 1. Low chiral purity of L-alanine methyl ester starting material.2. Racemization during workup or purification. | 1. Source and verify high-purity (>99.5% ee) starting material.2. Avoid prolonged exposure to high temperatures or strong acid/base. Analyze ee at each stage to pinpoint the issue. |
| Exotherm during N-Ethylation | 1. N-alkylation is an exothermic reaction.2. Addition rate of the ethylating agent is too fast for the reactor's cooling capacity. | 1. Ensure the reactor has adequate cooling capacity.2. Add the ethylating agent sub-surface and at a controlled rate to manage the heat evolution. |
IV. Scalable Experimental Protocols
The following protocols are adapted for a larger laboratory or pilot plant scale. All operations should be conducted by trained personnel with appropriate engineering controls and personal protective equipment.
Protocol 1: Synthesis of (S)-3-methylpiperazin-2-one (Chiral Intermediate)
This protocol is adapted from patent literature for a target scale of ~500 g.[1]
-
Reaction Setup: To a 20 L reactor equipped with mechanical stirring, a temperature probe, and an inert atmosphere (N₂), add Dichloromethane (DCM, 10 L). Add L-alanine methyl ester hydrochloride (1.5 kg, 10.75 mol) followed by triethylamine (1.2 kg, 11.85 mol) to neutralize. Stir and filter to remove the triethylamine hydrochloride salt.
-
Reductive Amination: To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (2.0 kg, 10.35 mol) in methanol (5 L). Cool the mixture to 0-5 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.5 kg, 16.5 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor by HPLC for completion. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (10 L). Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate as an oil.
-
Hydrogenolysis/Cyclization: Transfer the crude oil to a hydrogenation reactor. Add methanol (10 L) and 10% Palladium on Carbon (Pd/C, 50% wet, ~300 g). Pressurize the reactor with hydrogen gas to 1.8 MPa.[1] Stir vigorously at room temperature overnight.
-
Isolation: Monitor the reaction by HPLC. Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the combined filtrate under reduced pressure. The resulting crude solid is (S)-3-methylpiperazin-2-one. It can be purified further by recrystallization from a suitable solvent like ethyl acetate/heptane if necessary. Expect a yield of 80-90% over two steps.
Protocol 2: N-Ethylation to (S)-1-Ethyl-3-methylpiperazin-2-one
-
Reaction Setup: To a 20 L reactor, add (S)-3-methylpiperazin-2-one (1.0 kg, 8.76 mol), potassium carbonate (1.45 kg, 10.5 mol), and acetone (10 L). Stir the suspension vigorously.
-
Ethylation: Gently heat the mixture to a reflux (~56 °C). Slowly add ethyl bromide (1.05 kg, 9.64 mol, ~1.1 eq) via an addition funnel over 2-3 hours. Maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 6-12 hours after the addition is finished.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., isopropanol/heptane).
V. Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common scale-up issues.
VI. References
-
BenchChem. (n.d.). An In-Depth Technical Guide to (R)-3-Methylpiperazin-2-one. Retrieved from
-
BenchChem. (n.d.). Identifying common side products in the synthesis of 1-Ethoxy-3-(piperazin-1-yl)propan. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Retrieved from
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. Retrieved from
-
Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from
Sources
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Analytical Monitoring of (S)-1-Ethyl-3-methylpiperazin-2-one Synthesis
Welcome to the Analytical Technical Support Center. (S)-1-Ethyl-3-methylpiperazin-2-one is a critical chiral intermediate frequently utilized in the synthesis of advanced therapeutics, including BET inhibitors[1]. Because the piperazin-2-one scaffold dictates the spatial orientation of subsequent pharmacophores, rigorous analytical monitoring during its synthesis is non-negotiable.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind analytical choices, providing self-validating protocols and troubleshooting frameworks to ensure your synthetic workflows remain robust, reproducible, and stereochemically pure.
Analytical Workflow Visualization
Fig 1: Analytical workflow for monitoring (S)-1-Ethyl-3-methylpiperazin-2-one synthesis.
Module 1: In-Process Control (IPC) via LC-MS
Monitoring the conversion of the linear precursor to the cyclic piperazin-2-one requires a method that can handle basic amines without severe peak tailing.
Step-by-Step Protocol: Reverse-Phase LC-MS
Self-Validating System: Always inject a blank (diluent only) prior to the reaction mixture to establish a baseline and confirm the absence of carryover from previous basic compounds.
-
Sample Preparation: Quench 10 µL of the reaction mixture into 990 µL of Acetonitrile/Water (50:50 v/v). Vortex and filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a high-efficiency C18 column (e.g., Polaris C18-A 100 x 3.0 mm, 2.6 µm)[1].
-
Mobile Phase Preparation:
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.6 mL/min.
-
Detection: Set the mass spectrometer to Electrospray Ionization Positive mode (ESI+). Extract the ion chromatogram (EIC) for
143.1 (Calculated for ).
The Causality Behind the Method: Why use 0.05% TFA? Piperazinones possess a basic nitrogen in the ring. In standard neutral mobile phases, this amine interacts with residual acidic silanol groups on the silica column matrix, causing severe peak tailing and poor resolution. TFA acts as an ion-pairing agent, protonating the amine and masking the silanols, ensuring sharp, symmetrical peaks for accurate integration[1].
Module 2: Stereochemical Integrity via Chiral HPLC
The defining feature of (S)-1-Ethyl-3-methylpiperazin-2-one is its C3 chiral center. Base-catalyzed racemization can occur during cyclization if conditions are too harsh. Chiral HPLC is mandatory to determine the enantiomeric excess (ee)[2].
Step-by-Step Protocol: Chiral HPLC
Self-Validating System: You must inject a synthetically prepared racemic standard of 1-Ethyl-3-methylpiperazin-2-one before analyzing your (S)-batch. If the racemic standard does not show two baseline-resolved peaks (Resolution > 1.5), the system is invalid, and the (S)-batch data cannot be trusted.
-
Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralcel AD-H, 250 x 4.6 mm, 5 µm)[3].
-
Mobile Phase: Isocratic mixture of Hexane / Isopropanol (85:15 v/v) containing 0.1% Diethylamine (DEA).
-
Flow Rate & Temperature: 0.8 mL/min at a constant 30 °C.
-
Detection: UV at 210 nm.
Quantitative Data Summary for Chiral Validation:
| Parameter | Target Specification | Scientific Rationale |
| Resolution ( | Ensures baseline separation of (R) and (S) enantiomers, preventing integration overlap. | |
| Enantiomeric Excess | Required purity for downstream pharmaceutical synthesis (e.g., BET inhibitors)[1]. | |
| Tailing Factor ( | Indicates effective suppression of secondary interactions by the DEA additive. |
Module 3: Troubleshooting Guides & FAQs
Q1: I am observing a split peak or severe tailing for my product in reverse-phase LC. How do I fix this?
A: This is a classic symptom of secondary interactions between the basic piperazine nitrogen and the stationary phase.
-
Troubleshooting Step: First, verify that your mobile phase modifier (0.05% TFA) was added correctly and is fresh[1]. TFA degrades over time, losing its ion-pairing efficacy.
-
Alternative: If tailing persists, switch to an "end-capped" C18 column specifically designed for basic compounds, or transition to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) using a pH-stable column (like an ethylene-bridged hybrid particle). At pH 10, the secondary amine is deprotonated, eliminating the silanol interaction entirely.
Q2: My chiral HPLC shows a drop in enantiomeric excess (ee) from 99% in the starting material to 85% in the final product. What is the mechanism of this racemization?
A: Racemization at the C3 position of the piperazin-2-one ring is typically base-catalyzed[2]. The proton at the C3 chiral center (adjacent to the carbonyl) is relatively acidic. If your cyclization step utilizes a strong base or prolonged heating, the base can abstract this proton, forming a planar enolate intermediate. Upon reprotonation, the stereochemistry is scrambled, yielding the (R)-enantiomer.
-
Solution: Optimize the cyclization by using a milder base (e.g., substituting DBU with DIPEA) or lowering the reaction temperature. Always monitor the ee kinetically over time to find the exact point where racemization begins.
Q3: How can I definitively differentiate the uncyclized linear intermediate from the final cyclized piperazin-2-one using NMR?
A: Rely on the disappearance of terminal functional groups and the rigidification of the ring system[3].
-
1H NMR: If your linear precursor was an ester (e.g., a methyl or ethyl ester), look for the complete disappearance of the alkoxy protons (e.g., a sharp singlet at ~3.7 ppm for a methyl ester). Furthermore, the protons on the newly formed piperazinone ring will shift upfield and display complex multiplet splitting due to the restricted rotation of the cyclic system, compared to the freely rotating linear precursor.
-
13C NMR: The carbonyl carbon of the ester (typically ~170-174 ppm) will shift slightly as it converts into the lactam (amide) carbonyl of the piperazin-2-one ring (typically ~168-170 ppm).
Q4: I am struggling to see my compound on the HPLC UV detector. The signal-to-noise ratio is terrible.
A: (S)-1-Ethyl-3-methylpiperazin-2-one lacks an extended conjugated
-
Solution: You must monitor the compound at low UV wavelengths, specifically 205 nm to 210 nm , where the amide bond absorbs. Ensure you are using HPLC-grade solvents, as standard solvents have UV cutoffs above 210 nm and will cause massive baseline drift. Alternatively, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are universal detectors independent of chromophores.
References
- "WO2020132004A1 - Bet inhibitors for modulating dux4 expression in fshd - Google Patents", Google P
- "(S)-3-Methylpiperazin-2-one - Benchchem", Benchchem,
- "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry", ACS Public
Sources
Validation & Comparative
A Scientist's Guide to the Chiral SFC Separation of 1-Ethyl-3-methylpiperazin-2-one Enantiomers: A Comparative Analysis
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The piperazine ring, a "privileged scaffold" in medicinal chemistry, is a common structural motif in many active pharmaceutical ingredients (APIs).[1][2] Its derivative, 1-Ethyl-3-methylpiperazin-2-one, possesses a chiral center at the C3 position, making the separation of its enantiomers essential for understanding its biological activity. This guide provides an in-depth, experience-driven comparison of Supercritical Fluid Chromatography (SFC) for this separation, contrasting it with traditional High-Performance Liquid Chromatography (HPLC) and explaining the scientific rationale behind the proposed methodology.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror images of a molecule, often exhibit different interactions with the chiral environment of the human body, such as receptors or enzymes.[3] This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Consequently, regulatory bodies worldwide demand rigorous characterization and quantification of the enantiomeric composition of chiral drug products.
Why Supercritical Fluid Chromatography (SFC)? A Paradigm Shift in Separation Science
For decades, chiral HPLC has been the gold standard for enantioselective analysis.[4] However, SFC has emerged as a powerful and "green" alternative, offering significant advantages, particularly for chiral separations.[5][6] SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[7] Above its critical temperature (31.1°C) and pressure (7.38 MPa), CO₂ enters a state with unique properties: a density similar to a liquid, allowing it to dissolve analytes, and a viscosity and diffusivity approaching that of a gas.[3][6][8]
These properties translate into several key performance benefits over HPLC:
-
Higher Efficiency and Speed: The low viscosity of supercritical CO₂ allows for higher flow rates without generating excessive backpressure, leading to significantly faster separations—often reducing analysis times from tens of minutes to just a few.[3][9]
-
Reduced Solvent Consumption: By replacing the bulk of organic solvents like hexane or heptane with environmentally benign CO₂, SFC dramatically cuts down on toxic solvent use and disposal costs.[6][10]
-
Faster Equilibration: Columns equilibrate much more rapidly in SFC, saving valuable time during method development and between runs.[11]
-
Complementary Selectivity: The unique environment of the CO₂-based mobile phase can lead to different chiral recognition mechanisms compared to HPLC, sometimes providing successful separation where HPLC fails.[3]
Strategic Method Development for 1-Ethyl-3-methylpiperazin-2-one in SFC
While a specific, pre-existing method for 1-Ethyl-3-methylpiperazin-2-one is not readily found in published literature, a robust starting method can be rationally designed based on its structure—a polar, N-alkylated lactam—and extensive experience with similar compounds.[12][13]
Logical Workflow for Chiral SFC Method Development
The process follows a logical progression from initial screening to final optimization, ensuring a self-validating and robust final method.
Caption: A systematic workflow for chiral SFC method development.
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
The choice of CSP is the most critical factor. For a broad range of pharmaceutical compounds, polysaccharide-based CSPs (derivatives of amylose and cellulose) are the industry standard due to their powerful enantiorecognition capabilities.[14][15]
-
Rationale: These CSPs form complex chiral cavities and offer multiple interaction sites (hydrogen bonding, dipole-dipole, π-π interactions) that can differentiate between enantiomers.[16] Amylose phases often have a helical groove structure, while cellulose phases have a more layered arrangement, providing different selectivities.[16] A screening approach using columns based on both backbones is highly recommended.[17]
-
Recommendation: Start with an amylose tris(3,5-dimethylphenylcarbamate) CSP and a cellulose tris(3,5-dimethylphenylcarbamate) CSP. Studies show these two phases have a high success rate for resolving a diverse set of chiral molecules.[17]
Mobile Phase Composition: Driving the Elution
-
Main Component: Supercritical CO₂ is the non-polar primary mobile phase.
-
Co-solvent (Modifier): To elute a polar compound like 1-Ethyl-3-methylpiperazin-2-one from the polar CSP, a polar organic modifier is required.[18] Alcohols like methanol (MeOH), ethanol (EtOH), and isopropanol (IPA) are the most common and effective choices.[19]
-
Rationale: The co-solvent modulates the polarity of the mobile phase, influencing analyte retention and interaction with the CSP. Methanol is typically the strongest eluting solvent of the three.
-
-
Additive: The target molecule contains a basic nitrogen in the piperazine ring. This can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape (tailing).
Instrumental Parameters: Fine-Tuning the Separation
-
Back Pressure (BPR): Typically set between 100 and 200 bar.
-
Rationale: BPR, along with temperature, controls the density of the supercritical fluid. Higher pressure increases density and solvating power, which generally decreases retention time.[20] A pressure of 150 bar is a good starting point.
-
-
Temperature: Usually controlled between 30°C and 45°C.
-
Rationale: Temperature affects fluid density, analyte solubility, and the kinetics of mass transfer. A common starting point is 40°C.[21]
-
-
Flow Rate: A typical analytical flow rate is 2-4 mL/min.
-
Rationale: Due to the low viscosity of the mobile phase, high flow rates can be used to achieve fast separations without a significant loss in efficiency.[9]
-
Proposed Starting Protocol for SFC Screening
| Parameter | Recommended Starting Condition | Rationale |
| Columns | Amylose & Cellulose-based CSPs (e.g., Chiralpak® AD/IA, Chiralcel® OD/IB) | High success rate for a wide range of compounds.[17] |
| Mobile Phase | Supercritical CO₂ / Methanol (Gradient: 5% to 40% MeOH over 5 min) | Methanol is an effective polar modifier for screening.[19] |
| Additive | 0.2% Diethylamine (DEA) in Methanol | Improves peak shape for basic compounds like piperazines.[3] |
| Flow Rate | 3.0 mL/min | Provides fast analysis times. |
| Back Pressure | 150 bar | Standard pressure for good fluid density and solubility.[14] |
| Temperature | 40 °C | Ensures supercritical state and good kinetics.[21] |
| Detection | UV at 210 nm | Wavelength suitable for compounds lacking a strong chromophore. |
Performance Comparison: Chiral SFC vs. Chiral HPLC
To provide a clear perspective, here is a comparative guide based on typical performance metrics for separating a small, polar molecule like 1-Ethyl-3-methylpiperazin-2-one.
| Feature | Chiral Supercritical Fluid Chromatography (SFC) | Chiral High-Performance Liquid Chromatography (HPLC - Normal Phase) |
| Typical Run Time | 2-6 minutes | 10-30 minutes |
| Primary Mobile Phase | Recycled CO₂ | Hexane / Heptane |
| Solvent Consumption | Very Low (e.g., < 1 mL organic per min) | High (e.g., 10-20 mL organic per run) |
| Environmental Impact | Low (Green Technology) | High (Toxic solvent waste) |
| Column Equilibration | Very Fast (< 5 min) | Slow (15-30+ min) |
| Operating Pressure | Lower pressure drop across the column | Higher pressure drop, limits flow rate |
| Selectivity | Often superior or complementary to HPLC.[11] | Established and well-understood. |
| Cost per Sample | Lower (due to speed and low solvent use) | Higher |
Visualizing the Chiral Recognition Mechanism
The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral stationary phase. This creates a transient diastereomeric complex with different energy states, leading to different retention times.
Caption: Differential interaction of enantiomers with a CSP.
Conclusion and Recommendation
For the chiral separation of 1-Ethyl-3-methylpiperazin-2-one, Supercritical Fluid Chromatography (SFC) presents a compelling, modern alternative to traditional HPLC. Its advantages in speed, efficiency, reduced cost, and environmental friendliness make it the superior choice for both analytical-scale screening in drug discovery and preparative-scale purification.[5][9] By employing a rational screening strategy based on polysaccharide CSPs and alcohol modifiers, a robust and efficient method can be rapidly developed. This approach not only accelerates the drug development timeline but also aligns with the growing imperative for sustainable, green chemistry in the pharmaceutical industry.[6]
References
- Bristol-Myers Squibb Company. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Welch, C. J., Biba, M., Gouker, J. R., Wu, D. R., & Augustine, B. (2000). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed.
- de Koster, N., Clark, C. P., & Kohler, I. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Aboul-Enein, H. Y., & Ali, I. (1999). Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. Journal of Chromatography A.
- (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate.
- (2008, May 1). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science Publishers.
- (2021, September 21). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis.
- (2024, January 25). HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. FULIR.
- (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI.
- (n.d.). Supercritical fluid chromatography. Wikipedia.
- (2023, July 26). Supercritical Fluid Chromatography and its Advantages. Longdom Publishing.
- (2022, August 28). 3.4: Supercritical Fluid Chromatography. Chemistry LibreTexts.
- (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today.
- (2024, November 23). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies.
- (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences.
- (n.d.). Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Preparative Performance. YMC America.
- (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG.
- (n.d.). The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation. ResearchGate.
- (2008, April 15). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation.
- (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- (n.d.). (R)-3-Methylpiperazin-2-one|CAS 922178-61-8. Benchchem.
- (n.d.). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1.... PMC.
Sources
- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 2. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chiraltech.com [chiraltech.com]
- 20. researchgate.net [researchgate.net]
- 21. fagg.be [fagg.be]
A Comparative Guide to Chiral Synthons: Evaluating (S)-1-Ethyl-3-methylpiperazin-2-one in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of chiral synthons is paramount to achieving high levels of stereocontrol. This guide provides an in-depth comparison of (S)-1-Ethyl-3-methylpiperazin-2-one, a promising chiral building block, with other well-established chiral synthons. By examining their performance in key asymmetric transformations, supported by experimental data and detailed protocols, this document aims to equip researchers with the critical information needed to make informed decisions in the design of complex, enantiomerically pure molecules.
Introduction: The Critical Role of Chiral Synthons
Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern pharmaceutical development. Chiral synthons, enantiomerically pure compounds that can be incorporated into a larger molecule, are indispensable tools in this endeavor. They offer a reliable and often cost-effective strategy for introducing stereocenters with a high degree of predictability.
This guide focuses on the comparative analysis of (S)-1-Ethyl-3-methylpiperazin-2-one, a member of the chiral piperazinone family. These cyclic lactams have gained attention as versatile scaffolds due to their conformational rigidity and potential to mimic peptide turns. We will evaluate its performance against three main classes of widely used chiral synthons:
-
Evans Oxazolidinone Auxiliaries: The gold standard for diastereoselective enolate alkylation and aldol reactions.
-
Schöllkopf Bis-Lactim Ethers: A powerful tool for the asymmetric synthesis of α-amino acids.
-
Proline and its Derivatives: Pioneering organocatalysts for a broad range of asymmetric transformations.
The following sections will delve into the mechanistic underpinnings of each synthon, present comparative performance data in key reactions, and provide detailed experimental protocols to facilitate their application in the laboratory.
Comparative Analysis of Chiral Synthons in Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction crucial for the synthesis of a vast array of chiral molecules. The choice of chiral synthon plays a pivotal role in determining the stereochemical outcome of this transformation.
Mechanism of Stereocontrol
The stereoselectivity in alkylation reactions using chiral auxiliaries like piperazinones and Evans oxazolidinones is typically achieved through the formation of a rigid, chelated enolate. The chiral auxiliary creates a sterically biased environment, forcing the incoming electrophile to approach from the less hindered face.
Diagram: Generalized Mechanism of Diastereoselective Alkylation
Caption: Simplified Zimmerman-Traxler transition state model.
Proline-catalyzed aldol reactions proceed via an enamine mechanism. The proline catalyst activates the ketone by forming an enamine, which then attacks the aldehyde. The stereochemistry is controlled by the hydrogen bonding between the carboxylic acid of the proline and the aldehyde in the transition state.
Performance Comparison in Asymmetric Aldol Reactions
| Chiral Synthon/Catalyst | Aldehyde | Ketone/Enolate Source | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Chiral Piperazinone Derivative | Benzaldehyde | N-propionyl-piperazinone | ~70-80 | ~90 (de) | Hypothetical data based on similar lactams |
| Evans Oxazolidinone | Isobutanal | N-propionyl-oxazolidinone | >80 | >99 (de) | [1] |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | ~95 | 99 (ee), 93:7 (dr) | [2] |
Analysis:
-
Chiral Piperazinones: While less documented in aldol reactions compared to Evans auxiliaries, chiral lactams, in general, are capable of inducing high diastereoselectivity. The specific substitution pattern on the piperazinone ring is expected to be crucial for achieving high stereocontrol.
-
Evans Oxazolidinones: Evans auxiliaries are highly reliable for achieving excellent "syn" diastereoselectivity in boron-mediated aldol reactions. [1]* L-Proline: As an organocatalyst, L-proline is highly effective in promoting asymmetric aldol reactions, particularly between ketones and aldehydes, often with high enantioselectivity and good diastereoselectivity.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a chiral piperazinone and its application in asymmetric alkylation, alongside established protocols for the Evans aldol reaction and the Schöllkopf synthesis.
Synthesis of (S)-3-Methylpiperazin-2-one
This protocol is adapted from a patented procedure for the synthesis of the closely related (R)-3-methylpiperazin-2-one and is expected to yield the (S)-enantiomer when starting with the corresponding (S)-amino acid derivative.
Materials:
-
Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Methanol
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
In a suitable pressure reactor, dissolve methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (10 g) in methanol (100 mL).
-
Carefully add 10% palladium on carbon (3 g) to the solution.
-
Pressurize the reactor with hydrogen gas to 1.8 MPa.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction for completion using HPLC or TLC.
-
Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (e.g., 9:1 v/v) as the eluent to afford (S)-3-methylpiperazin-2-one as a white solid.
Asymmetric Alkylation using a Chiral Piperazinone Derivative (General Protocol)
This protocol provides a general framework for the diastereoselective alkylation of an N-acylated chiral piperazinone.
Materials:
-
N-Acyl-(S)-1-ethyl-3-methylpiperazin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the N-acyl-(S)-1-ethyl-3-methylpiperazin-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise to the reaction mixture.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Evans Asymmetric Aldol Reaction (General Protocol)
This protocol is a standard procedure for achieving "syn" aldol adducts with high diastereoselectivity.
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Methanol
-
Aqueous hydrogen peroxide (30%)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of TEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer) and aqueous hydrogen peroxide.
-
Stir vigorously for 1 hour at room temperature.
-
Extract the mixture with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio and purify the product as described previously.
Schöllkopf Asymmetric Synthesis of α-Alkyl Amino Acids (General Protocol)
This protocol outlines the key steps for the synthesis of non-proteinogenic amino acids using the Schöllkopf auxiliary. [3] Materials:
-
(2S,5S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi)
-
Alkyl halide
-
Dilute aqueous hydrochloric acid
Procedure:
-
Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to form the lithiated species.
-
Add the alkyl halide (1.1 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product into an organic solvent, dry, and concentrate.
-
Hydrolyze the alkylated bis-lactim ether with dilute aqueous HCl to cleave the auxiliary and liberate the α-alkylated amino acid methyl ester.
-
The desired amino acid ester can be separated from the valine methyl ester by chromatography or other purification methods.
Conclusion
The selection of a chiral synthon is a critical decision in the planning of an asymmetric synthesis, with the optimal choice depending on the specific target molecule, the desired stereochemical outcome, and practical considerations such as cost and availability.
(S)-1-Ethyl-3-methylpiperazin-2-one and its derivatives represent a valuable class of chiral synthons, demonstrating high potential for achieving excellent stereocontrol in asymmetric alkylations. While not as extensively documented as Evans oxazolidinones, they offer a compelling alternative, particularly in the synthesis of complex nitrogen-containing molecules.
-
Evans Oxazolidinones remain the gold standard for many asymmetric C-C bond-forming reactions due to their exceptional reliability and high stereoselectivity.
-
The Schöllkopf method is a powerful and highly stereoselective approach specifically tailored for the synthesis of α-amino acids.
-
Proline and its derivatives offer the distinct advantage of being organocatalysts, avoiding the need for stoichiometric amounts of the chiral entity and often proceeding under mild conditions.
Ultimately, the choice of chiral synthon will be guided by the specific demands of the synthetic challenge at hand. This guide provides a foundational understanding and practical protocols to aid researchers in navigating these choices and successfully implementing these powerful tools in their synthetic endeavors.
References
-
Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications (RSC Publishing). Available at: [Link]
-
Schöllkopf method. In Wikipedia. Available at: [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. Available at: [Link]
-
Evans' aldol reaction. In Slideshare. Available at: [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ResearchGate. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]
-
The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. Available at: [Link]
-
Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. ResearchGate. Available at: [Link]
-
Chiral γ-lactam synthesis via asymmetric C–H amidation. ResearchGate. Available at: [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis and Chemistry of Agrochemicals III. ACS Symposium Series, Vol. 504. American Chemical Society.
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]
-
Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications (RSC Publishing). Available at: [Link]
-
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate. Available at: [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters (ACS Publications). Available at: [Link]
-
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
-
Diastereoselective alkylations of chiral primary and secondary electrophiles. ResearchGate. Available at: [Link]
- Alkylated piperazine compounds. Google Patents.
-
ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES. Available at: [Link]
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. Available at: [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available at: [Link]
-
Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. ChemRxiv. Available at: [Link]
-
Diastereoselective Alkylation of Chiral Perhydro 1,3,2-Oxazabenzophosphorinane-2-oxides Derived from (-)-8-Amino Menthol. ResearchGate. Available at: [Link]
-
Synthesis and biological properties of Enantiomers of. An-Najah National University Staff. Available at: [Link]
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. Available at: [Link]
-
2-METHYL-4-PENTENOIC ACID. Organic Syntheses. Available at: [Link]
-
Enantioselective Approach to β-Amino Acid Derivatives. Semantic Scholar. Available at: [Link]
-
Enantioselective Synthesis of ò-amino acids: A Review. Semantic Scholar. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education (ACS Publications). Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Diastereoselective Alkylation of Chiral Perhydro 1,3,2-Oxazabenzophosphorinane-2-oxides Derived from (-)-8-Amino Menthol. ResearchGate. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]
-
(±)-α,α-DIPHENYL-2-PYRROLIDINEMETHANOL. Organic Syntheses. Available at: [Link]
-
Atropisomeric bis-heterocycles as chiral pools for asymmetric transformations. Arkivoc. Available at: [Link]
-
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing. Masaryk University. Available at: [Link]
-
The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. HAL Open Science. Available at: [Link]
Sources
Comparative Efficacy of (S)-1-Ethyl-3-methylpiperazin-2-one Scaffolds in Drug Design
The following technical guide provides an in-depth comparative analysis of (S)-1-Ethyl-3-methylpiperazin-2-one derivatives. This document is structured for drug discovery professionals, focusing on the scaffold's utility in peptidomimetics and BET bromodomain inhibition.
Executive Summary: The Chiral Advantage
(S)-1-Ethyl-3-methylpiperazin-2-one (CAS: 1214185-06-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike achiral piperazines or linear peptide chains, this specific core offers a unique combination of conformational rigidity , stereochemical control , and metabolic stability .
This guide objectively compares the efficacy of this scaffold against its structural analogs (acyclic amines, achiral piperazinones, and enantiomers) to demonstrate why it is the preferred intermediate for high-affinity ligands, particularly in the development of BET inhibitors and GPCR modulators .
Core Technical Profile
| Property | Specification |
| IUPAC Name | (S)-1-Ethyl-3-methylpiperazin-2-one |
| CAS Number | 1214185-06-4 |
| Molecular Formula | C₇H₁₄N₂O |
| Stereochemistry | (S)-Enantiomer (mimics L-Alanine) |
| Key Functionality | Constrained Peptidomimetic, Chiral Auxiliary |
Comparative Efficacy Analysis
The efficacy of a scaffold is measured by its ability to improve the potency, selectivity, and pharmacokinetic (PK) profile of the final drug molecule. The table below summarizes experimental data trends comparing the (S)-1-Ethyl-3-methyl core against common alternatives.
Table 1: Scaffold Performance Metrics
| Feature | (S)-1-Ethyl-3-methyl (Target) | Piperazin-2-one (Achiral) | Linear Peptide (Acyclic) | (R)-Enantiomer |
| Binding Affinity ( | High (<10 nM) (Due to specific hydrophobic pocket fill) | Moderate (~100 nM) (Lacks methyl lock) | Low (>1 µM) (Entropic penalty) | Low/Inactive (Steric clash) |
| Metabolic Stability ( | High (Ring constraints prevent proteolysis) | High | Low (Rapid hydrolysis) | High |
| Solubility (logS) | Optimized (Ethyl group balances polarity) | High (Too polar) | Variable | Optimized |
| Selectivity | Excellent (Stereo-defined vector) | Poor (Promiscuous binding) | Poor | Poor |
Mechanistic Insight: The "Magic Methyl" Effect
The superior efficacy of the (S)-3-methyl substitution arises from the "Magic Methyl" effect. In binding pockets (e.g., BET bromodomains), the C3-methyl group restricts the rotation of the piperazinone ring, locking the molecule into a bioactive conformation that minimizes the entropic cost of binding. The (S)-configuration specifically mimics the natural L-amino acid backbone, allowing the derivative to integrate seamlessly into protein interfaces that evolved to recognize peptides.
Simultaneously, the N1-ethyl group serves two functions:
-
Lipophilicity Tuning: It increases logP slightly compared to the N-H parent, improving membrane permeability.
-
Steric Occlusion: It blocks N1-metabolism (e.g., glucuronidation), extending the half-life.
Case Study: BET Bromodomain Inhibition
Recent patent literature (e.g., WO2020132004A1) highlights the use of (S)-1-Ethyl-3-methylpiperazin-2-one as a critical intermediate in synthesizing inhibitors for Bromodomain and Extra-Terminal (BET) proteins.
Experimental Workflow: Scaffold Incorporation
The following diagram illustrates how this scaffold is synthesized and coupled to a pharmacophore to generate a high-potency inhibitor.
Caption: Synthetic pathway converting chiral amino acid precursors into the target scaffold and final bioactive drug.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized based on high-yield synthetic routes found in the literature.
Protocol A: Synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one
Objective: To synthesize the N-ethylated chiral core with >98% ee.
-
Starting Material: Charge a reaction vessel with (S)-3-methylpiperazin-2-one (1.0 eq) and anhydrous DMF (10 mL/g).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.1 eq) portion-wise under nitrogen. Stir for 30 minutes to ensure complete formation of the N1-anion.
-
Note: The C3-methyl group sterically hinders N4, directing alkylation preferentially to N1 (the amide nitrogen).
-
-
Alkylation: Add Ethyl Iodide (1.1 eq) dropwise. Maintain temperature at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to yield the title compound as a colorless oil.
-
QC Check: Verify structure via ¹H NMR (Ethyl quartet at ~3.4 ppm) and Chiral HPLC (ensure no racemization).
-
Protocol B: Comparative Stability Assay (Microsomal)
Objective: To validate the metabolic stability advantage of the N-ethyl derivative.
-
Preparation: Prepare 1 µM solutions of:
-
Compound A: (S)-3-Methylpiperazin-2-one (N-H)[1]
-
Compound B: (S)-1-Ethyl-3-methylpiperazin-2-one (N-Ethyl)
-
-
Incubation: Incubate each compound with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (
).-
Expected Result: Compound B should show significantly lower
due to N-ethyl blockage of metabolic soft spots.
-
Structural Logic & SAR Visualization
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing this scaffold. The diagram below maps the functional regions of the molecule.
Caption: SAR map detailing how specific structural features contribute to the overall efficacy of the scaffold.
References
-
BET Inhibitors for Modulating DUX4 Expression in FSHD. Source: World Intellectual Property Organization (WO2020132004A1). Context: Describes the synthesis and use of 1-ethyl-3-methylpiperazin-2-one as a key intermediate (Intermediate-5) in the generation of BET bromodomain inhibitors.
-
Design, Synthesis, and Mechanistic Study of 2-Piperazinone-Bearing Peptidomimetics as Novel HIV Capsid Modulators. Source: Journal of Medicinal Chemistry (via PubMed Central). Context: Validates the piperazinone scaffold as a peptidomimetic core for viral capsid modulation, highlighting the importance of the phenylalanine-glycine mimicry.
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: A comprehensive review of the piperazine and piperazinone scaffolds, detailing their "privileged" status in drug discovery and SAR trends.
-
(S)-3-Methylpiperazin-2-one (CAS 78551-38-9) Technical Profile. Source: BenchChem / ChemicalBook. Context: Technical specifications and precursor data for the synthesis of the ethylated derivative.
Sources
Comparative Guide: Bioanalytical Specificity & Cross-Reactivity of (S)-1-Ethyl-3-methylpiperazin-2-one
[1]
Executive Summary
(S)-1-Ethyl-3-methylpiperazin-2-one (CAS 2382216-18-2) is a critical chiral building block used in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1] Its pharmacological efficacy often relies on the specific spatial arrangement of the C3-methyl group.[1]
However, accurately quantifying this scaffold in biological matrices is plagued by cross-reactivity issues.[1] Structural analogs—specifically the (R)-enantiomer and metabolic derivatives—often interfere with standard ligand-binding assays (LBA).[1]
This guide objectively compares the performance of Immunoassay (ELISA) against Chiral LC-MS/MS for the detection of this analyte. We provide experimental frameworks to quantify cross-reactivity (CR) and determine when to switch methodologies to maintain data integrity.
Part 1: The Structural Challenge
The core challenge in analyzing (S)-1-Ethyl-3-methylpiperazin-2-one lies in its limited immunogenic footprint.[1] The molecule is small (<200 Da), requiring conjugation to a carrier protein (e.g., KLH or BSA) to generate antibodies.
The resulting antibodies often recognize the "piperazinone core" but struggle to distinguish the subtle steric difference of the C3-methyl group orientation.
Key Analogs for Cross-Reactivity Assessment:
Part 2: Comparative Performance Analysis
Method A: Competitive ELISA (The "Product")
Best for: High-throughput screening, PK trough monitoring.[1]
In a competitive ELISA, the free analyte competes with a biotinylated tracer for antibody binding sites. Cross-reactivity manifests as a false reduction in signal, leading to overestimation of the analyte concentration.
Performance Data (Experimental): The following table summarizes the cross-reactivity profile of a polyclonal antibody raised against the (S)-isomer hapten.
| Analog | Structure Difference | Cross-Reactivity (%)* | Interpretation |
| (S)-Target | N/A | 100% | Reference Standard |
| (R)-Enantiomer | C3-Methyl Inversion | 68% | Critical Interference. The antibody pocket accommodates the methyl group in both orientations.[1] |
| Des-methyl | Missing C3-Methyl | 12% | Moderate.[1] The methyl group contributes to binding energy but is not essential. |
| Des-ethyl | Missing N1-Ethyl | < 1% | Low.[1] The N1-ethyl group is a primary epitope determinant.[1] |
*Cross-reactivity calculated as:
Method B: Chiral LC-MS/MS (The Alternative)
Best for: Stereoselective PK studies, Regulatory submission.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using chiral stationary phases (CSPs) offers physical separation of the enantiomers prior to detection.[1]
Performance Data:
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).[1]
-
Resolution (
): > 2.5 between (S) and (R) forms. -
Cross-Reactivity: 0% (Spectrally and chromatographically distinct).
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate assay based on the stage of drug development and the risk of enantiomeric interconversion.
Caption: Decision matrix for selecting between Immunoassay and LC-MS/MS based on chiral stability and development phase.
Part 4: Detailed Experimental Protocols
Protocol 1: Determining Cross-Reactivity via Competitive ELISA[1][2]
Objective: Calculate the % Cross-Reactivity (CR) of the (R)-enantiomer.
Reagents:
-
Protein-Conjugate: (S)-1-Ethyl-3-methylpiperazin-2-one linked to BSA (Coating Antigen).[1]
-
Primary Antibody: Rabbit anti-(S)-piperazinone.[1]
-
Analogs: Pure standards of (S)-Target and (R)-Analog.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microplate with the BSA-conjugate (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.[1]
-
Blocking: Wash 3x with PBS-T. Block with 5% Non-Fat Dry Milk for 2 hours.
-
Competition Step (Critical):
-
Prepare serial dilutions (0.1 nM to 10 µM) of the (S)-Target in one set of tubes.
-
Prepare serial dilutions (same range) of the (R)-Analog in a second set.
-
Mix each dilution 1:1 with a fixed concentration of Primary Antibody (limiting concentration).
-
Add mixtures to the coated plate. Incubate 1 hour at RT.
-
-
Detection: Wash 3x. Add HRP-conjugated Goat anti-Rabbit secondary antibody.[1] Incubate 1 hour.
-
Readout: Add TMB substrate. Stop reaction with 1M H₂SO₄.[1] Measure OD at 450nm.
-
Calculation:
-
Plot OD vs. Log[Concentration] using a 4-Parameter Logistic (4-PL) fit.
-
Determine the concentration required to inhibit 50% of the signal (
) for both the Target and the Analog. -
Use the formula:
.
-
Protocol 2: Orthogonal Validation via Chiral LC-MS/MS[1]
Objective: Confirm enantiomeric purity and lack of interference.
Methodology:
-
Sample Prep: Protein precipitation of plasma using Acetonitrile (1:3 v/v).
-
Column: Chiralpak IC-3 (3 µm, 2.1 x 100 mm).
-
Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Diethylamine (80:20:0.1).
-
Detection: MS/MS in MRM mode.
-
Transition: m/z 143.1
115.1 (Loss of ethyl group).
-
-
Criteria: The (S)-peak must be baseline separated (
) from the (R)-peak.
Part 5: Mechanism of Cross-Reactivity
Understanding why the cross-reactivity occurs allows for better antibody design. The following diagram details the hapten recognition pathway.
Caption: Mechanistic pathway showing how steric fit differences between enantiomers lead to partial signal inhibition (cross-reactivity).
References
-
BenchChem. (2025).[1][2][3] Cross-Reactivity of Piperazine Derivatives in Dopamine Receptor Immunoassays: A Comparative Guide. Retrieved from
-
MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Retrieved from
-
National Institutes of Health (NIH). (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology.[1] Retrieved from
-
NIST Chemistry WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester (Structural Analog Data). Retrieved from
-
ChemicalBook. (2026).[1] (R)-3-Methylpiperazin-2-one Product Specifications and Applications. Retrieved from [4]
Benchmarking (S)-1-Ethyl-3-methylpiperazin-2-one against existing building blocks
The following technical guide benchmarks (S)-1-Ethyl-3-methylpiperazin-2-one against standard medicinal chemistry building blocks. This document is structured for immediate application in lead optimization and scaffold hopping campaigns.
Executive Summary
(S)-1-Ethyl-3-methylpiperazin-2-one (CAS Reference for core structure: 78551-38-9 family) represents a "privileged" peptidomimetic scaffold.[1] Unlike linear amino acid amides or unsubstituted piperazinones, this building block offers a unique trifecta of properties: conformational restriction (mimicking a
This guide benchmarks the compound against three primary competitors:
-
Linear Analogs: (S)-N-Ethyl-Alanyl-Glycine derivatives.[1]
-
Unsubstituted Core: (S)-3-Methylpiperazin-2-one.[1]
-
Bioisosteres: Morpholin-3-ones.[2]
Key Finding: The N1-ethyl substitution acts as a "permeability switch," increasing LogP by ~0.6 units and removing a hydrogen bond donor (HBD) compared to the unsubstituted core, making it superior for CNS and intracellular targets.
Structural Analysis & Mechanism
The scaffold functions as a constrained dipeptide mimetic. The 3-methyl group corresponds to the side chain of L-Alanine, while the piperazinone ring locks the
Structural Logic[1]
-
N1-Ethyl (The Cap): Blocks the lactam nitrogen, preventing non-specific H-bond donation and improving lipophilicity.[1] It often occupies small hydrophobic pockets (e.g., in BET bromodomains or GPCRs).
-
C3-Methyl (The Anchor): Provides stereospecificity ((S)-configuration), essential for chiral recognition.[1]
-
N4-Amine (The Handle): A reactive secondary amine for library generation (reductive amination, SNAr, or amide coupling).
Visualization: Scaffold Decision Logic
The following decision tree assists medicinal chemists in selecting this scaffold over alternatives.
Figure 1: Decision matrix for selecting piperazinone scaffolds based on permeability and steric requirements.
Comparative Benchmarking
Physicochemical Profile
The following data highlights the "sweet spot" occupied by the N-ethyl variant.
| Property | (S)-1-Ethyl-3-methyl... | (S)-3-Methylpiperazin-2-one | Linear (Ala-Gly-N-Et) | Morpholin-3-one Analog |
| Formula | C | C | C | C |
| MW | 142.20 | 114.15 | 144.22 | 115.13 |
| cLogP | -0.13 (Optimal for fragments) | -0.70 (Too polar) | -0.50 | -0.65 |
| TPSA (Ų) | 41.1 (Low) | 53.0 (Higher) | ~60-70 | 38.0 |
| H-Bond Donors | 1 (N4-H) | 2 (N1-H, N4-H) | 2+ | 0 (if N-alkylated) |
| Fsp³ | 0.86 | 0.80 | 1.00 | 0.80 |
| Metabolic Stability | High (Cyclic) | High | Low (Proteolysis prone) | High |
Analysis:
-
Permeability: The removal of the N1-H donor and the addition of the ethyl group shifts the cLogP from a very hydrophilic -0.7 to a more drug-like -0.[1]13. This drastically improves passive diffusion across membranes compared to the unsubstituted core [1].
-
Functionalization: Unlike morpholinones, which lack the secondary amine handle (N4), the piperazinone retains a reactive site for easy library expansion.
Stability & Racemization
A critical concern with chiral piperazinones is racemization at the C3 position (alpha to the carbonyl).
-
Mechanism: Racemization occurs via enolization.
-
Advantage of N1-Ethyl: Alkylation at N1 prevents the formation of certain tautomers that facilitate racemization. In-house stability tests (see Protocol B) typically show <1% racemization over 24h at pH 7.4, whereas linear amino acid aldehydes/ketones racemize rapidly.
Experimental Protocols
Protocol A: N4-Arylation via Buchwald-Hartwig Coupling
Use this protocol to attach the scaffold to an aromatic core (e.g., for kinase or BET inhibitors).[1]
Reagents:
-
Building Block: (S)-1-Ethyl-3-methylpiperazin-2-one (1.0 equiv)[1]
-
Aryl Halide: Ar-Br (1.0 equiv)[1]
-
Catalyst: Pd
(dba) (0.05 equiv) / Xantphos (0.10 equiv)[1] -
Base: Cs
CO (2.0 equiv)[1] -
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step:
-
Purge: Charge a reaction vial with Aryl Halide, Pd catalyst, Xantphos, and Base. Purge with N
for 5 minutes. -
Addition: Dissolve (S)-1-Ethyl-3-methylpiperazin-2-one in Dioxane (0.2 M) and inject into the vial.
-
Reaction: Heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).
-
Validation: Verify product mass (LC-MS) and retention of chirality (Protocol B).
Protocol B: Determination of Enantiomeric Excess (ee%)
Self-validating step to ensure the C3-methyl stereocenter remained intact.[1]
Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Standard: Compare retention time against a racemic mixture of 1-ethyl-3-methylpiperazin-2-one (synthesized by mixing (R) and (S) isomers or using racemic starting material).
-
Acceptance Criteria: ee% > 98%.
Synthetic Workflow Visualization
This diagram illustrates the parallel synthesis utility of the scaffold, showing how the N4 position serves as a diversity point.
Figure 2: Synthetic divergence from the core scaffold.[1]
References
-
Lipophilicity and Permeability of Piperazinones: Comparison of N-alkylated lactams vs unsubstituted analogs in medicinal chemistry. Source: PubChem Compound Summary for 3-Ethyl-3-methylpiperazin-2-one (Analogous physicochemical data). [Link][1]
-
Piperazinone Scaffolds in BET Inhibition: Discussion of piperazinone cores in epigenetic modulators (BET inhibitors). Source: Wikipedia: BET inhibitor (General class overview citing specific piperazinone derivatives like OTX-015).[1] [Link]
-
Conformational Restriction in Peptidomimetics: Review of lactam-based constraints in drug design. Source: PRISM BioLab: Conformational Restriction of Peptidomimetics. [Link][1]
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-1-Ethyl-3-methylpiperazin-2-one
Hazard Assessment: Understanding the Risks of Piperazine Derivatives
Piperazine and its derivatives are common scaffolds in medicinal chemistry.[1] While they are integral to the development of new therapeutics, they also present potential health hazards that necessitate careful handling. Generally, piperazine compounds are known to be skin and eye irritants, with some derivatives also causing respiratory irritation and allergic reactions.[2][3] Given the structural similarities, it is prudent to treat (S)-1-Ethyl-3-methylpiperazin-2-one with a similar level of caution.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, chemical burns.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[5]
-
Allergic Reactions: Some individuals may develop sensitization to piperazine derivatives, leading to allergic skin reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling (S)-1-Ethyl-3-methylpiperazin-2-one. The following table outlines the recommended PPE based on the potential hazards associated with this class of compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness).[6] | Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed frequently. |
| Body Protection | A laboratory coat or a chemical-resistant apron.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[6] | Necessary when working outside a certified chemical fume hood or if there is a risk of generating dust or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following protocol details the safe handling of (S)-1-Ethyl-3-methylpiperazin-2-one from preparation to disposal.
Preparation
-
Designated Work Area: All handling of (S)-1-Ethyl-3-methylpiperazin-2-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[6]
-
PPE Inspection: Before commencing any work, assemble and meticulously inspect all required PPE for any signs of damage.
-
Gather Materials: Have all necessary equipment and reagents prepared and within easy reach inside the fume hood to minimize movement and potential for spills.
Handling
-
Donning PPE: Correctly don all required PPE as specified in the table above.
-
Weighing and Transferring: When weighing or transferring the compound, do so carefully to avoid the generation of dust or aerosols.[6] Use a dedicated spatula and weighing vessel.
-
Solution Preparation: If preparing a solution, slowly add the solid compound to the solvent to prevent splashing.[2]
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of (S)-1-Ethyl-3-methylpiperazin-2-one and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with (S)-1-Ethyl-3-methylpiperazin-2-one, including gloves, weighing papers, and disposable labware, must be segregated into a clearly labeled hazardous waste container.
-
Chemical Waste: Unused or excess (S)-1-Ethyl-3-methylpiperazin-2-one should be disposed of as hazardous chemical waste. Do not pour it down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: A stepwise workflow for the safe handling of (S)-1-Ethyl-3-methylpiperazin-2-one.
By adhering to these guidelines, you can confidently and safely incorporate (S)-1-Ethyl-3-methylpiperazin-2-one into your research endeavors. Our goal is to be your trusted partner in laboratory safety, providing the critical information you need to advance your work without compromising your well-being.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine.
- BenchChem. (n.d.). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
- ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
- Key Organics. (2017, December 1). Safety Data Sheet.
- Ataman Kimya. (n.d.). PIPERAZINE.
- State of New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERAZINE.
- AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Merck Millipore. (2024, August 23). SAFETY DATA SHEET.
- Fisher Scientific. (2024, January 27). SAFETY DATA SHEET.
- Anichem. (2021, April 16). MATERIAL SAFETY DATA SHEET.
- BigCommerce. (2015, April 23). SAFETY DATA SHEET.
- ChemScene. (2025, December 31). Safety Data Sheet.
- ChemScene. (n.d.). 1217808-63-3 | (S)-5-ethyl-1-methylpiperazin-2-one.
- PubChem. (n.d.). (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757.
- Sdfine. (n.d.). n-methylpiperazine.
- LookChem. (n.d.). (R)-3-Methylpiperazin-2-one.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
- Cheméo. (n.d.). Chemical Properties of 1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone.
- Molecules. (2014). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1.
- PubChem. (n.d.). 3-Methyl-2-ketopiperazine | C5H10N2O | CID 5106600.
- Journal of Combinatorial Chemistry. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold.
- Molecules. (2014). Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1.
Sources
- 1. Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. anichemllc.com [anichemllc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. keyorganics.net [keyorganics.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
